Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Structural Characterization, Synthesis, and Applications in Kinase Inhibitor Discovery
Executive Summary In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles form the backbone of targeted therapeutics. Among these, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles form the backbone of targeted therapeutics. Among these, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors and BET bromodomain modulators[1]. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 2091796-77-7) serves as a critical, dual-functionalized building block. By strategically positioning a reactive bromine atom at the C3 position and a protected carboxylate at the C5 position, this intermediate enables late-stage diversification, allowing drug development professionals to rapidly synthesize libraries of potent, selective active pharmaceutical ingredients (APIs).
Structural and Physicochemical Profiling
The structural architecture of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is meticulously designed for orthogonal reactivity. The electron-rich pyrrole ring is fused to an electron-deficient pyridine ring, creating a unique push-pull electronic environment.
Quantitative Data Summary
The physical and chemical properties of the compound are summarized below to aid in analytical verification and synthetic planning[2]:
Keep in dark place, sealed in dry, room temperature
Mechanistic Rationale of the Substitution Pattern:
C3-Bromine: The C3 position of the pyrrole ring is the most nucleophilic site. Pre-halogenation here provides a reliable electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are essential for extending the molecule into the hydrophobic pockets of target proteins.
C5-Methyl Ester: The ester acts as a stable protecting group for the carboxylic acid during harsh cross-coupling conditions. Post-coupling, it can be selectively saponified to yield a free acid, which is subsequently converted into amides to establish critical hydrogen-bonding interactions with solvent-exposed regions of kinases.
The 6-Azaindole Pharmacophore in Kinase Inhibition
The 6-azaindole core is a bioisostere of both indole and purine. This makes it an exceptional mimic of the adenine ring of ATP. In the context of kinase inhibition, the N1-H (pyrrole nitrogen) acts as a potent hydrogen bond donor, while the N6 (pyridine nitrogen) acts as a hydrogen bond acceptor. This dual capacity allows the scaffold to anchor deeply into the highly conserved hinge region of kinases such as Adaptor protein-2 associated kinase 1 (AAK1), NF-κB-inducing kinase (NIK), and Dyrk1B[3][4].
Mechanism of action for 6-azaindole-based ATP-competitive kinase inhibitors.
Recent advances have demonstrated that functionalizing the C3 position of this scaffold with aryl or heteroaryl groups significantly enhances binding affinity, driving low-nanomolar IC₅₀ values against target kinases[5].
Synthetic Utility and Reactivity Dynamics
To translate Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate into a viable API, a highly controlled synthetic workflow is required. The most common transformation involves a Suzuki-Miyaura cross-coupling to install the C3-aryl group, followed by ester hydrolysis.
Synthetic workflow for late-stage C3-functionalization and C5-saponification.
The following protocol details the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This methodology is engineered as a self-validating system, ensuring that each step provides measurable feedback to guarantee trustworthiness and high yields.
Step 1: Catalyst and Reagent Assembly
Action: In an oven-dried Schlenk flask, combine Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the critical reductive elimination step while resisting catalyst deactivation (palladium black precipitation) often seen with sterically hindered 6-azaindoles.
Self-Validation (IPC 1): Upon addition of the solvent in the next step, the reaction mixture should exhibit a distinct color shift (typically orange/red to dark brown), visually indicating active catalyst turnover.
Step 2: Base Addition and Degassing
Action: Dissolve the reagents in 1,4-dioxane (0.2 M). Add an aqueous solution of K₂CO₃ (2.0 eq). Perform three freeze-pump-thaw cycles under an argon atmosphere.
Causality: K₂CO₃ provides the exact mild basicity required to form the reactive boronate complex without prematurely hydrolyzing the C5-methyl ester. Degassing removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid, which would otherwise consume the reagent and complicate purification.
Self-Validation (IPC 2): The absence of bubbling during the final thaw cycle confirms complete deoxygenation of the system.
Step 3: Reaction Execution and Mass Validation
Action: Heat the mixture to 90°C for 4–6 hours under continuous stirring.
Causality: The elevated temperature is necessary to overcome the activation energy barrier for the oxidative addition of the electron-rich C3-Br bond to the Pd(0) species.
Self-Validation (IPC 3): Analyze an aliquot via LC-MS. The starting material exhibits a characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity at m/z ~255/257). The complete disappearance of this doublet and the emergence of the product mass confirm successful cross-coupling. Do not proceed to workup until conversion is >95%.
Step 4: Saponification (Ester Hydrolysis)
Action: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate. Redissolve the crude intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.
Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the C5-methyl ester. THF ensures the organic intermediate remains soluble, while water solvates the basic hydroxide.
Self-Validation (IPC 4): TLC monitoring (using a highly polar eluent system, e.g., 10% MeOH in DCM) will show the disappearance of the fast-moving ester spot and the appearance of a baseline-bound spot corresponding to the highly polar carboxylic acid salt. Acidification with 1M HCl to pH 3–4 will precipitate the final API precursor, validating the successful cleavage.
Journal of Medicinal Chemistry. "Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor." ACS Publications, 2020. 1
Journal of Organic and Pharmaceutical Chemistry. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." ResearchGate, 2024.5
National Institutes of Health (NIH). "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC, 2025. 4
Google Patents. "3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-c]pyridine derivatives as NIK inhibitors." Janssen Pharmaceutica NV. 3
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 2091796-77-7): A Comprehensive Technical Guide to Properties, Safety, and Applications in Medicinal Chemistry
Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug design, the azaindole scaffold has emerged as a privileged bioisostere for indole and purine systems. Specifically, Methyl 3-bromo-1H-pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern fragment-based drug discovery (FBDD) and rational drug design, the azaindole scaffold has emerged as a privileged bioisostere for indole and purine systems. Specifically, Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 2091796-77-7) represents a highly functionalized 6-azaindole building block. This compound provides orthogonal reactive sites—a C3-bromide for transition-metal-catalyzed cross-coupling and a C5-methyl carboxylate for facile amidation or reduction. This guide synthesizes the physicochemical properties, safety data, and field-proven experimental workflows required to leverage this molecule in the synthesis of kinase inhibitors and epigenetic modulators.
Physicochemical Profiling and Safety Data (SDS)
To ensure reproducibility and safety in the laboratory, it is critical to understand the baseline properties of the starting material. The data below summarizes the quantitative identity and hazard profile of the compound, sourced from verified chemical suppliers[1].
Table 1: Chemical Identity & Physicochemical Properties
2-8°C, sealed in a dry, dark environment to prevent photo-oxidation
Table 2: Safety Data Sheet (SDS) & Hazard Profiling
Note: Halogenated heteroaromatics inherently possess specific toxicological profiles due to their electrophilic nature and membrane permeability.
GHS Parameter
Specification / Statement
Causality / Rationale
Signal Word
Warning
Indicates moderate acute toxicity and localized irritation potential.
Hazard Statements
H302, H315, H319, H335
Harmful if swallowed; causes skin/eye irritation; respiratory tract irritation. The polarized C-Br bond and basic pyridine nitrogen can interact with biological nucleophiles and mucous membranes.
Precautionary
P261, P280, P305+P351+P338
Avoid breathing dust; wear PPE; rinse eyes cautiously. Fine powders pose an inhalation risk and can cause severe corneal irritation.
Handling Protocol
Fume hood mandatory
Prevents inhalation of micro-particulates during weighing and transfer operations.
Structural Significance: The 6-Azaindole Core in Rational Drug Design
The selection of the 6-azaindole (pyrrolo[2,3-c]pyridine) core over a standard indole is a deliberate mechanistic choice. The insertion of a nitrogen atom at the 6-position profoundly alters the electronic landscape of the molecule.
Bidentate Hinge Binding: The pyrrole NH (N1) acts as a potent hydrogen bond donor, while the pyridine nitrogen (N6) acts as a hydrogen bond acceptor. This creates a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP, allowing the scaffold to anchor securely into the hinge region of kinases[2].
Epigenetic Modulation: Beyond kinases, pyrrolo[2,3-c]pyridines have been successfully utilized as highly potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). The fused bicyclic system captures critical hydrophobic interactions with residues like Tyr761 in the LSD1 active site[3].
Orthogonal Functionalization: The C3-bromo group is electronically activated for oxidative addition by Palladium(0), enabling rapid diversification via Suzuki or Sonogashira couplings. Concurrently, the C5-carboxylate points toward the solvent-exposed region or ribose pocket, allowing the introduction of solubilizing groups (e.g., piperazines) via amidation to improve pharmacokinetic properties[4].
Mechanistic Pathway Visualization
The following diagram illustrates the logical workflow of functionalizing Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate to generate target-specific therapeutics.
Workflow of 6-Azaindole functionalization for kinase hinge binding and target selectivity.
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a series of causality-driven, self-validating actions.
Protocol 1: Safe Handling and Reconstitution for High-Throughput Screening (HTS)
When preparing this compound for in vitro biochemical assays, incomplete dissolution is a primary cause of false negatives.
Step 1 (Weighing): Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation, which can hydrolyze the ester over time. Weigh the solid using an anti-static analytical balance.
Step 2 (Solvent Selection): Dissolve the compound in 100% molecular biology grade DMSO to create a 10 mM stock. Causality: The azaindole core is highly lipophilic; aqueous buffers will cause immediate precipitation at high concentrations.
Step 3 (Sonication): Sonicate the solution in a water bath at 25°C for 5 minutes.
Step 4 (Self-Validation): Validate the stock solution using Dynamic Light Scattering (DLS) or visual inspection against a strong light source. The system is validated when no colloidal aggregates or micro-precipitates are detected. Aggregates act as non-specific promiscuous inhibitors in HTS.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3 Position
This protocol details the functionalization of the C3-bromide to introduce an aryl group, a common step in building LSD1 or kinase inhibitors[3].
Step 1 (Reagent Assembly): In an oven-dried Schlenk tube, combine Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate (
K2CO3
, 2.5 eq).
Step 2 (Catalyst Addition): Add
Pd(dppf)Cl2
(0.05 eq). Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation.
Step 3 (Solvent & Degassing): Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Degassing prevents the oxidative homocoupling of the boronic acid.
Step 4 (Reaction): Heat the mixture to 90°C under a nitrogen atmosphere for 4-6 hours.
Step 5 (Self-Validation): Monitor the reaction progress via Liquid Chromatography-Mass Spectrometry (LC-MS). The system is validated when the characteristic 1:1 isotopic doublet (M / M+2 at m/z 255/257) of the brominated starting material completely disappears, replaced by the singular mass peak of the cross-coupled product.
References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from[Link]
ACS Medicinal Chemistry Letters. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from[Link]
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Retrieved from[Link]
A Technical Guide to the Pharmacological Potential of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Abstract The azaindole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to mimic endogenous purine and indole systems, thereby interacting with a wid...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The azaindole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to mimic endogenous purine and indole systems, thereby interacting with a wide array of biological targets.[1][2] Among its isomers, the 6-azaindole (pyrrolo[2,3-c]pyridine) framework has emerged as a versatile core for developing potent therapeutic agents, particularly in oncology and immunology.[3][4] This guide focuses on a specific derivative, Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. While direct pharmacological data on this precise molecule is sparse, its structural features—a kinase-hinge-binding azaindole core, a strategic bromine atom, and a modifiable ester group—position it as a highly valuable starting point for drug discovery campaigns. This document will deconstruct its synthetic accessibility, analyze its chemical reactivity, and, through a comprehensive review of structurally related compounds, project its most promising pharmacological applications and outline robust experimental workflows for its evaluation.
The Azaindole Scaffold: A Privileged Framework in Drug Design
The Principle of Bioisosterism and Physicochemical Modulation
The success of the azaindole heterocycle stems from its role as a bioisostere of the indole and purine ring systems.[1] The strategic replacement of a carbon atom with a nitrogen atom in the bicyclic structure fundamentally alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. This substitution provides medicinal chemists with a powerful tool to fine-tune critical drug-like properties, including:
Solubility and pKa: The pyridine nitrogen introduces a basic center, which can be leveraged to improve aqueous solubility and modulate the compound's ionization state at physiological pH.
Target Binding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within the active sites of many enzymes, particularly protein kinases.[1]
Metabolic Stability: The azaindole core can block sites of oxidative metabolism that are often liabilities in indole-based compounds, leading to improved pharmacokinetic profiles.
Focus on 6-Azaindoles (Pyrrolo[2,3-c]pyridines)
While 7-azaindoles have been more frequently incorporated into marketed drugs, the 6-azaindole isomer is gaining significant attention for its unique biological activities.[2][3] This scaffold has proven effective in the development of kinase inhibitors, antiproliferative agents, and potential treatments for neurodegenerative diseases.[4] Its specific geometry and electronic properties offer a distinct advantage for targeting certain enzyme families.
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Versatile Chemical Intermediate
The subject of this guide, Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, is not merely a potential therapeutic agent in its own right but a powerful platform for library synthesis. Each functional group serves a strategic purpose:
The 6-Azaindole Core: Provides the foundational structure for target engagement.
The 3-Bromo Substituent: Serves as a versatile chemical handle for introducing diversity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the surrounding pocket of a target's active site.
The 5-Carboxylate Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups to probe for additional interactions or to modulate physicochemical properties.
Chemical Synthesis and Properties
General Synthetic Strategies for the 6-Azaindole Core
The construction of the pyrrolo[2,3-c]pyridine framework is a well-trodden path in organic chemistry, with several robust methods available. Among the most prominent is the Bartoli indole synthesis, which involves the reaction of a nitro-aromatic compound (in this case, a 2-halo-3-nitropyridine) with a vinyl Grignard reagent to construct the fused pyrrole ring.[5] This method is valued for its reliability and the accessibility of starting materials.
Detailed Protocol: Synthesis of a Related Pyrrolo[2,3-c]pyridine-5-carboxylate
The following protocol is adapted from a documented synthesis of a structurally analogous compound and serves as a reliable, self-validating method for producing the target molecule's core structure.[6] The causality behind each step is critical: the initial step forms the ester, and the subsequent neutralization and washing steps are designed to isolate the product with high purity.
Step-by-Step Methodology:
Esterification: A slurry of the starting material, 4-bromo-1H-pyrrolo-[2,3-c]pyridine-5-carbonitrile (1.0 equivalent), is prepared in methanol (approx. 2.5 L per mole of starting material).
Acid Catalysis: 4M HCl in 1,4-dioxane (1.5 equivalents) is added to the slurry. The strong acid protonates the nitrile, making it susceptible to nucleophilic attack by methanol, and catalyzes the esterification process.
Heating: The reaction mixture is heated to 65°C for 3 hours. The elevated temperature provides the necessary activation energy to drive the reaction to completion.
Cooling and Neutralization: The reaction is allowed to cool to room temperature. It is then carefully neutralized with an aqueous potassium carbonate solution (15% w/w) until the pH is neutral to slightly basic. This step quenches the acid and deprotonates the product, causing it to precipitate from the solution.
Granulation and Filtration: The mixture is granulated (stirred) for 3 hours to ensure complete precipitation and to improve the crystal morphology for easier filtration. The resulting solid is collected by vacuum filtration.
Washing and Drying: The filter cake is washed sequentially with water and then isopropyl alcohol to remove residual salts and organic impurities. The purified solid is then dried under vacuum to yield the final product, Methyl 4-bromo-1H-pyrrolo-[2,3-c]pyridine-5-carboxylate.[6]
Predicted Pharmacological Profile: A Structure-Based Analysis
Based on the extensive literature on azaindole derivatives, we can project the most probable therapeutic applications for compounds derived from Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Primary Target Class Prediction: Protein Kinase Inhibition
The azaindole scaffold is a well-established "hinge-binder" for protein kinases.[1] The pyridine nitrogen and the pyrrole N-H group mimic the hydrogen bonding pattern of adenine, allowing the scaffold to anchor into the ATP-binding site. This makes kinase inhibition the most promising application.
Potential Kinase Targets: Derivatives of the closely related 7-azaindole have yielded inhibitors for BRAF, FGFR, and JAK1.[7][8][9] It is highly probable that libraries derived from the 6-azaindole core could yield potent inhibitors of these or other kinases such as SIK2 or DYRK1A.[7][10]
Caption: Competitive inhibition at the kinase ATP-binding site.
Potential as an Antiproliferative and Anti-Angiogenic Agent
Beyond kinase inhibition, certain azaindole derivatives have been identified as potent microtubule-depolymerizing agents.[11] They function by binding to the colchicine site on tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is effective against a broad range of cancer cell lines, including those with multidrug resistance.[11]
Anticancer Effect: This direct cytotoxic effect, combined with the anti-angiogenic properties observed in other azaindoles, suggests a dual-action anticancer potential.[11]
Caption: Microtubule inhibitors induce arrest at the M phase of the cell cycle.
Experimental Workflows for Pharmacological Evaluation
To validate the predicted potential, a structured experimental cascade is required. The following outlines a logical workflow and key protocols.
General Drug Discovery Workflow
The path from a starting intermediate to a drug candidate follows a well-defined process of design, synthesis, and testing.
Caption: A typical workflow from chemical starting material to lead candidate.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced. It is a gold-standard method for determining inhibitor potency (IC50).
Reaction Setup: In a 384-well plate, add the kinase, the substrate (a suitable peptide), ATP, and the test compound (derived from the azaindole intermediate) at various concentrations.
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes.
Signal Measurement: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Summary and Future Directions
While specific data for the title compound is not yet published, a successful research campaign would generate data that could be summarized as follows.
Table 1: Hypothetical Pharmacological Data for a Lead Compound Derived from the Core Scaffold
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a chemical intermediate of high strategic value. Its core 6-azaindole scaffold strongly predicts activity as a kinase inhibitor, while broader studies of this heterocycle class suggest potential as a microtubule-disrupting anticancer agent.
Future Research: Strategic Library Development
The immediate path forward involves leveraging the compound's reactive handles to create a focused library of derivatives for screening.
Suzuki and Sonogashira Couplings: The 3-bromo position should be reacted with a diverse set of boronic acids/esters and terminal alkynes to probe the space typically occupied by the ribose moiety of ATP in kinase active sites.
Amide Scans: The 5-methyl ester should be hydrolyzed to the carboxylic acid and coupled with a library of amines to explore solvent-exposed regions, which can be used to enhance potency and tune physicochemical properties like solubility and cell permeability.
Through this systematic approach of synthesis and screening, the full pharmacological potential of the Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate scaffold can be unlocked, paving the way for the development of novel therapeutic agents.
References
Merour J-Y, Buron F, Ple K, Bonnet P, Routier S. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014; 19(12):19935-19979. [Link]
Goyard, D., et al. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. 2010; 160(2):353-366. [Link]
Kumar, A., et al. Azaindole Therapeutic Agents. Current Organic Chemistry. 2021; 25(16):1886-1903. [Link]
Zhong, Z., et al. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2022; 65(10):7303-7323. [Link]
Vorona, N. A., et al. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 2024; 22(1):28-48. [Link]
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
Li, P., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Archiv der Pharmazie. 2023; 356(1):e2200378. [Link]
Szkatuła, D., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. 2021; 14(4):354. [Link]
PDF of Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]
Li, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. 2021; 11:20651-20661. [Link]
Vorona, N. A., et al. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 2024; 22(1). [Link]
Kim, H. J., et al. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. 2021; 64(3):1429-1453. [Link]
Substituted 1H-Pyrrolo [2, 3-b] pyridine and 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Salt Inducible Kinase 2 (SIK2) Inhibitors.
Navigating the Physicochemical Landscape of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For Immediate Release A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a critical examination of the fundamental physicochemical properties o...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a critical examination of the fundamental physicochemical properties of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in the field of drug development, will elucidate the concepts of molecular weight and exact mass, present the specific values for this compound, and discuss the methodologies for their determination.
Introduction to a Privileged Scaffold
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate belongs to the pyrrolopyridine class of bicyclic heteroaromatic compounds. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of the pyrrolopyridine core have shown promise as inhibitors of various kinases and other enzymes, making them valuable starting points for the development of novel therapeutics. The specific substitution pattern of a bromine atom at the 3-position and a methyl carboxylate group at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core provides a unique electronic and steric profile, offering opportunities for further chemical modification and optimization of pharmacological activity.
A precise understanding of the molecular weight and exact mass of this compound is paramount for its unambiguous identification, characterization, and quantification in experimental settings. These parameters are fundamental to a wide array of analytical techniques, from basic reaction monitoring to sophisticated mass spectrometry-based assays.
Differentiating Molecular Weight and Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they represent distinct concepts.
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of the elements. It is calculated using the standard atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in grams per mole ( g/mol ).
Exact Mass: This is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element. It is a theoretical value that does not account for the natural isotopic distribution. Exact mass is typically expressed in Daltons (Da) and is a key parameter in high-resolution mass spectrometry.
Physicochemical Properties of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
The key physicochemical identifiers for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate are summarized in the table below.
Note: The molecular formula is inferred from structurally similar isomers, as a direct authoritative source for this specific isomer was not identified in the initial search. The molecular weight and exact mass are calculated based on this inferred formula.
Methodologies for Experimental Determination
The theoretical values presented above can be experimentally verified using a variety of analytical techniques. Mass spectrometry stands as the cornerstone for the precise determination of molecular mass.
Experimental Workflow for Exact Mass Determination
Caption: Workflow for Exact Mass Determination by Mass Spectrometry
Causality in Experimental Choices:
Ionization Source: The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and thermal stability of the analyte. For a moderately polar molecule like Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, ESI is often a suitable choice.
High-Resolution Mass Analyzer: The use of a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for obtaining an accurate mass measurement with sufficient precision to distinguish between molecules with the same nominal mass but different elemental compositions.
The Significance of Pyrrolopyridines in Drug Discovery
The pyrrolopyridine scaffold is a recurring motif in a multitude of biologically active compounds. Research has demonstrated the potential of this heterocyclic system to serve as a core structure for the development of potent and selective inhibitors for various therapeutic targets. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of Janus kinases (JAKs) for immunomodulatory applications and as fibroblast growth factor receptor (FGFR) inhibitors for oncology. The strategic placement of substituents on the pyrrolopyridine ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The bromo-substituent on Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate serves as a versatile chemical handle for further synthetic transformations, such as cross-coupling reactions, enabling the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of this compound class.
Chemical Structure
Caption: Chemical Structure of the Compound
This guide provides a foundational understanding of the key physicochemical properties of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. A thorough grasp of these parameters is essential for any researcher or scientist working with this promising molecule in the pursuit of novel therapeutic agents.
References
Doron Scientific. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. [Link] (Accessed March 23, 2026).
Electronic and steric properties of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
An In-Depth Technical Guide to the Electronic and Steric Properties of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Authored by: A Senior Application Scientist Introduction The 1H-pyrrolo[2,3-c]pyridine, common...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic and Steric Properties of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Authored by: A Senior Application Scientist
Introduction
The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility, pKa, and hydrogen bonding capacity.[1] These characteristics have led to the widespread use of 6-azaindole derivatives in the development of therapeutic agents, particularly kinase inhibitors for oncology.[1] This guide provides a detailed technical analysis of a specific, functionalized 6-azaindole, Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. We will delve into the electronic and steric properties that govern its reactivity and its potential as a versatile building block in drug discovery programs. For researchers and drug development professionals, a thorough understanding of these core attributes is paramount for rational molecular design and the efficient execution of synthetic strategies.
Molecular Structure and Isomerism
The foundational structure of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. The key substituents that dictate its properties are a bromine atom at the C3 position of the pyrrole ring and a methyl carboxylate group at the C5 position of the pyridine ring.
It is important to consider the potential for tautomerism in N-heterocyclic compounds. For 1H-pyrrolo[2,3-c]pyridines, the proton on the pyrrole nitrogen can potentially tautomerize. However, the 1H-tautomer is generally the most stable and predominant form.
Electronic Properties: A Dual-Faceted Analysis
The electronic landscape of this molecule is defined by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electronic effects of the bromine and methyl carboxylate substituents.
Qualitative Electronic Assessment
Pyrrolo[2,3-c]pyridine Core: The pyrrole moiety is inherently electron-rich (a π-excessive system), while the pyridine ring is electron-deficient (a π-deficient system) due to the electronegativity of the nitrogen atom. This creates an electronic dipole across the fused ring system.
Bromine at C3: The bromine atom exerts a dual electronic effect. It is electronegative, leading to an inductive electron-withdrawing effect (-I). However, it also possesses lone pairs of electrons that can be donated into the π-system through resonance (+R effect). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic substitution.
Methyl Carboxylate at C5: The ester group is strongly electron-withdrawing through both induction (-I) and resonance (-R). This effect significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and influencing the acidity of the N-H proton.
Computational Workflow for Electronic Characterization
To move beyond a qualitative understanding, a quantitative analysis using computational chemistry is indispensable. Density Functional Theory (DFT) provides robust methods for elucidating electronic properties.
Protocol for DFT Calculations:
Structure Optimization:
Construct the 3D structure of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate using molecular modeling software.
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial to find the lowest energy conformation.[2]
Frequency Calculation:
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
Single-Point Energy Calculation:
Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.
Property Analysis:
From the calculation output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Calculate the Mulliken or Natural Bond Orbital (NBO) charge distribution to quantify the partial atomic charges on each atom.
Caption: Workflow for DFT-based electronic property analysis.
Experimental Methods for Electronic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the aromatic protons provide direct insight into the electron density of the ring system. The electron-withdrawing ester group is expected to shift the signals of the pyridine protons downfield.
¹³C NMR: The carbon chemical shifts are also sensitive to the electronic environment. The carbon attached to the bromine (C3) and the carbonyl carbon of the ester (C5) will have characteristic chemical shifts.
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. This data provides experimental values for the HOMO and LUMO energy levels, which can be correlated with the results from DFT calculations.
Steric Properties: The 3D Architecture
The steric properties of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate are crucial for understanding its ability to interact with other molecules, including reactants in a chemical synthesis or the binding pocket of a biological target.
Qualitative Steric Assessment
Bromine at C3: The bromine atom is significantly larger than a hydrogen atom, creating steric bulk at the C3 position. This can hinder the approach of reagents to this side of the molecule.
Methyl Carboxylate at C5: The ester group at C5 also introduces steric hindrance. The rotational freedom around the C-C bond connecting the ester to the pyridine ring allows for different conformations, which can influence its interaction with its environment.
Computational Workflow for Steric Characterization
The optimized geometry from the DFT calculations described above is the primary source of quantitative steric information.
Protocol for Geometric Analysis:
Load Optimized Structure: Import the coordinates of the DFT-optimized structure into a molecular visualization program.
Measure Key Parameters:
Bond Lengths: Measure the lengths of key bonds, such as the C-Br bond and the bonds within the heterocyclic rings.
Bond Angles: Determine the angles between adjacent bonds, which define the local geometry.
Dihedral Angles: Measure the dihedral angle of the methyl carboxylate group relative to the plane of the pyridine ring to understand its preferred orientation.
Table of Predicted Geometric Parameters
Parameter
Predicted Value (Å or °)
Significance
C3-Br Bond Length
~1.85 - 1.90 Å
Influences reactivity in cross-coupling reactions.
C5-C(O) Bond Length
~1.48 - 1.52 Å
Standard single bond length.
C-N-C Angle (Pyrrole)
~108 - 110°
Typical for a five-membered ring.
C-N-C Angle (Pyridine)
~117 - 119°
Typical for a six-membered aromatic ring.
Dihedral Angle (C4-C5-C=O)
Variable
Determines the orientation of the ester group.
(Note: These are typical values and would be precisely determined from DFT calculations.)
Experimental Validation of Steric Properties
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction experiment provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, as well as information about intermolecular packing in the crystal lattice.[3]
Reactivity and Synthetic Utility
The electronic and steric properties of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate make it a valuable intermediate for the synthesis of more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions. The bromine at the C3 position is a versatile handle for introducing a wide range of substituents.
Common Cross-Coupling Reactions
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a new C-C triple bond.
The electron-deficient nature of the 6-azaindole core can influence the oxidative addition step in the catalytic cycle of these reactions.
Caption: Synthetic utility in cross-coupling reactions.
Implications for Drug Discovery
The structural and electronic features of this molecule are highly relevant to its application in drug design.
Scaffold for Kinase Inhibitors: The 6-azaindole core can mimic the purine core of ATP and form key hydrogen bonds with the hinge region of kinase enzymes.[4][5] The substituents at the C3 and C5 positions can be elaborated to occupy adjacent pockets in the ATP-binding site, thereby enhancing potency and selectivity.
Hydrogen Bonding: The N-H of the pyrrole ring is a hydrogen bond donor, while the nitrogen of the pyridine ring and the carbonyl oxygen of the ester are hydrogen bond acceptors. This rich hydrogen bonding capability is crucial for molecular recognition by biological targets.
Halogen Bonding: The bromine atom at C3 can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.
Conclusion
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a strategically functionalized heterocyclic compound with a well-defined set of electronic and steric properties. The electron-withdrawing nature of the ester group and the versatile reactivity of the C3-bromo substituent make it an ideal starting material for the synthesis of diverse compound libraries. Its 6-azaindole core provides a proven pharmacophore for interacting with a range of biological targets. A thorough characterization of this molecule, using the computational and experimental workflows detailed in this guide, is a critical first step in leveraging its full potential in medicinal chemistry and drug discovery.
References
American Chemical Society. Rational design and computational analysis of azaindoles as PIM1 kinase inhibitors.
Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PMC.
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021).
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
Zhao, S.-B., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. PubMed.
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. (2022). Semantic Scholar.
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications.
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020).
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. (2015). PubMed.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.
Navigating the Synthesis and Handling of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. As with many halogenated organic compounds, a thorough understanding of its potential toxicity and the implementation of rigorous handling protocols are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the anticipated toxicological profile of this compound, based on data from structurally similar molecules, and offers a comprehensive set of guidelines for its safe handling, storage, and disposal.
Introduction: The Double-Edged Sword of Halogenated Heterocycles
The incorporation of bromine into the pyrrolopyridine scaffold of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate imparts unique chemical properties that are often exploited in the synthesis of novel pharmaceutical agents. The bromine atom can serve as a handle for further chemical modifications, enabling the exploration of a wider chemical space in drug development. However, this reactivity also necessitates a cautious approach to its handling.
The pyrrolopyridine core itself is found in numerous bioactive compounds, and its derivatives have been investigated for a range of therapeutic applications. The addition of a bromine atom can influence the compound's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. It is this very potential for biological interaction that underscores the need for a comprehensive understanding of its toxicological properties.
Anticipated Toxicological Profile: An Evidence-Based Assessment
Due to the absence of specific toxicological studies on Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, this section extrapolates potential hazards from safety data sheets (SDS) of structurally analogous compounds, including other brominated and chlorinated pyrrolopyridines and brominated pyridines. The principle of treating compounds of unknown toxicity with a high degree of caution is the guiding tenet of the following assessment.
Based on available data for similar chemical structures, the primary health hazards are anticipated to be:
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][4][5]
The brominated nature of the compound also warrants consideration of the broader toxicological profile of brominated organic compounds. Some brominated compounds, particularly certain flame retardants, have been shown to act as endocrine disruptors and can have other long-term health effects.[6][7] While there is no direct evidence for such effects with this specific compound, it is a prudent consideration in a comprehensive risk assessment.
Table 1: Summary of Anticipated Hazards and GHS Classifications
Hazard Class
GHS Classification
Precautionary Statements
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed.
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin.
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled.
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation.
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation.
Core Handling Protocols: A Multi-Layered Approach to Safety
A robust safety protocol is not a single action but a system of overlapping safeguards. The following sections detail the essential practices for handling Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure and should always be prioritized.
Fume Hood : All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning chemical fume hood.[8][9] This is critical for preventing the inhalation of any dust or vapors.
Ventilation : The laboratory should have adequate general ventilation to supplement the localized exhaust of the fume hood.
Safety Shower and Eyewash Station : A safety shower and eyewash station must be readily accessible and regularly tested.[10][11]
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is mandatory when handling Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Eye and Face Protection : Chemical splash goggles are required at all times.[8][12] A face shield should be worn in situations with a higher risk of splashing.
Hand Protection : Nitrile gloves are a suitable choice for incidental contact.[8][12] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection : A flame-resistant lab coat should be worn and kept fully fastened.[8]
Respiratory Protection : In situations where engineering controls may not be sufficient to control exposure, a properly fitted respirator may be necessary. A risk assessment should be conducted to determine the appropriate level of respiratory protection.
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Executive Summary & Substrate Profiling The functionalization of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffolds is a critical operation in modern drug discovery, particularly in the development of kinase inhibitors. M...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Substrate Profiling
The functionalization of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffolds is a critical operation in modern drug discovery, particularly in the development of kinase inhibitors. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate presents a unique synthetic challenge for Suzuki-Miyaura cross-coupling. The substrate possesses three competing electronic and structural features:
An acidic, unprotected pyrrole NH that can coordinate to palladium and poison the catalyst.
An electron-deficient pyridine ring , which alters the oxidative addition kinetics at the C3 position.
A base-sensitive C5 methyl ester , which restricts the use of harsh inorganic bases typically employed in cross-coupling reactions.
This application note provides a field-validated, highly efficient protocol for the direct C3-arylation of this substrate without the need for prior nitrogen protection, maximizing atom economy and minimizing synthetic steps.
Mechanistic Causality & Reaction Design
Traditional Suzuki-Miyaura conditions (e.g.,
Pd(PPh3)4
with
Na2CO3
) often fail or deliver poor yields (<20%) when applied to unprotected azaindoles. As demonstrated by Buchwald and co-workers (), the free azole NH readily deprotonates and coordinates to the palladium center, forming a highly stable, off-cycle Pd-azolyl dimer that effectively halts the catalytic cycle.
To circumvent this, our protocol leverages XPhos-Pd-G2 , a second-generation precatalyst.
Ligand Sterics (Causality): The extreme steric bulk of the XPhos (a dialkylbiaryl phosphine) ligand physically prevents the formation of the off-cycle Pd-azolyl dimer, forcing the palladium to remain in the active catalytic loop.
Precatalyst Activation: The G2 precatalyst ensures rapid, quantitative generation of the active monoligated
Pd(0)
species at mild temperatures, which is crucial for the efficient oxidative addition of the C3-Br bond ().
Base & Solvent Selection:K3PO4
is selected as the optimal base. It is sufficiently basic to generate the reactive boronate complex required for transmetalation, yet mild enough to prevent the saponification of the C5 methyl ester. A biphasic solvent system of 1,4-Dioxane/
H2O
(4:1) is utilized; dioxane provides excellent solubility for the azaindole, while water is strictly required to dissolve the phosphate base and facilitate boronate formation.
Catalytic Workflow & Pathway Visualization
Catalytic cycle showing XPhos-mediated prevention of off-cycle Pd-azolyl dimer formation.
Experimental Protocols
Method A: Direct Suzuki-Miyaura Coupling (Recommended)
This self-validating protocol is optimized for direct coupling, avoiding tedious protection/deprotection steps.
Step-by-Step Methodology:
Reagent Assembly: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (255 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), anhydrous
K3PO4
(424 mg, 2.0 mmol, 2.0 equiv), and XPhos-Pd-G2 (15.7 mg, 0.02 mmol, 2 mol%).
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Rationale:
Pd(0)
intermediates are highly sensitive to oxygen; rigorous deoxygenation prevents catalyst degradation.
Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of deionized water (both previously sparged with Argon for 30 minutes).
Reaction Execution: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 4–8 hours. Monitor the reaction via LC-MS until the starting material mass (
m/z
255/257) is fully consumed.
Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). Rationale: The biphasic extraction effectively removes the phosphate salts and residual boronic acid.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure C3-arylated product.
For highly sterically hindered or strongly electron-withdrawing boronic acids where Method A is sluggish, temporary N-Boc protection is advised ().
Step-by-Step Methodology:
Protection: Dissolve the substrate (1.0 mmol) in THF (5 mL). Add
Boc2O
(1.2 mmol) and DMAP (0.1 mmol). Stir at room temperature for 2 hours. Concentrate and filter through a short silica plug. Rationale: Masking the NH completely abolishes any risk of Pd-dimer formation.
Coupling: Combine the Boc-protected intermediate, arylboronic acid (1.2 mmol),
Pd(dppf)Cl2
(5 mol%), and
Na2CO3
(2.0 mmol) in a degassed mixture of Toluene/EtOH/
H2O
(2:1:1). Heat at 90 °C for 12 hours.
Deprotection: After standard aqueous workup and concentration, dissolve the crude mixture in Dichloromethane (4 mL) and add Trifluoroacetic Acid (TFA, 1 mL). Stir at room temperature for 4 hours. Neutralize with saturated
NaHCO3
and extract with Dichloromethane to isolate the final product.
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and quantitative yields for the direct coupling of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate with phenylboronic acid.
Saponification (hydrolysis) of the C5 methyl ester occurs; product degrades.
References
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL:[Link]
Savitha, et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. URL:[Link]
Chaudhari, et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8345-8356. URL:[Link]
Application
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a building block in drug discovery
Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 2091796-77-7)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 2091796-77-7) (1)[1] is a highly versatile 6-azaindole derivative that serves as a foundational scaffold for designing targeted therapeutics. The 6-azaindole core is a privileged structure, widely recognized as a superior bioisostere for both indoles and purines due to its enhanced physicochemical properties and unique hydrogen-bonding profile (2)[2].
This application note provides an in-depth technical guide on utilizing this specific building block, focusing on the causality behind synthetic methodologies and self-validating protocols for developing kinase inhibitors and epigenetic modulators.
Structural Rationale & Pharmacophore Utility
The architectural design of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate offers three distinct vectors for orthogonal functionalization:
The 6-Azaindole Core (Hinge-Binding Motif): The nitrogen atom at the 6-position (pyridine ring) acts as a potent hydrogen bond acceptor, while the N1-H of the pyrrole ring serves as a hydrogen bond donor. This specific spatial arrangement perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing the scaffold to anchor securely into the highly conserved hinge region of protein kinases (3)[3].
C3-Bromine (Cross-Coupling Handle): The bromine atom at the electron-rich C3 position is highly susceptible to oxidative addition by transition metals. This makes it an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid extension into the hydrophobic pockets of target proteins (4)[4].
C5-Methyl Carboxylate (Solvent-Exposed Vector): The ester group at the C5 position can be readily hydrolyzed and converted into diverse amides. This vector is critical for tuning aqueous solubility and has been successfully exploited in the design of highly potent, reversible Lysine Specific Demethylase 1 (LSD1) inhibitors (5)[5].
Protocol A: C3-Arylation via Suzuki-Miyaura Cross-Coupling
Target Application: Kinase Inhibitor Development.
Mechanistic Causality:
The C3 position of the pyrrole ring is electron-rich, making the C-Br bond highly reactive toward oxidative addition. We utilize Pd(dppf)Cl₂ because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This prevents catalyst deactivation pathways and accelerates the reductive elimination step. A biphasic 1,4-dioxane/water system is chosen because it ensures that both the lipophilic azaindole and the inorganic base (K₂CO₃) remain in solution, facilitating the formation of the crucial boronate 'ate' complex required for transmetalation.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Degassing (Critical Step): Add a mixture of 1,4-dioxane and deionized water (4:1 v/v) to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the Pd(0) active species and promotes homocoupling of the boronic acid, which complicates downstream purification.
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a constant stream of argon.
Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.
Validation & Workup: Monitor the reaction via LC-MS. Self-Validation: The protocol is deemed successful when the starting material mass (M+H = 255/257, displaying a 1:1 bromine isotope pattern) completely disappears, replaced by the product mass lacking the isotopic doublet. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: C5-Ester Hydrolysis and Amidation
Target Application: Reversible LSD1 Inhibitors.
Mechanistic Causality:
The methyl ester at C5 is sterically hindered by the adjacent pyridine ring. Standard NaOH hydrolysis can be overly harsh and cause degradation; therefore, LiOH in a THF/MeOH/H₂O system is preferred. The lithium ion coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydroxide ion. For the subsequent amidation, HATU is selected. The HOAt leaving group generated by HATU is highly reactive and stabilizes the transition state via an internal hydrogen bond, efficiently overcoming the steric bulk of the 6-azaindole core.
Step-by-Step Methodology:
Saponification: Dissolve the starting ester (1.0 equiv) in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 3 hours.
Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 4–5. Collect the precipitated carboxylic acid via filtration and dry under high vacuum. Self-Validation: ¹H-NMR will show the complete disappearance of the highly shielded methyl ester singlet at ~3.9 ppm.
Amidation Activation: Dissolve the intermediate carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-form the active HOAt ester. Causality: DIPEA is chosen over TEA because its increased steric bulk prevents it from acting as a competing nucleophile.
Amine Addition: Add the target amine (1.2 equiv) and stir at room temperature for 12 hours.
Workup: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.
Quantitative Data & Physicochemical Profiling
The following table summarizes the expected quantitative outcomes and physicochemical shifts when functionalizing the Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate core (6)[6].
Modification Vector
Reagent System
Typical Yield
Physicochemical Impact
Primary Therapeutic Target
C3 Arylation
Pd(dppf)Cl₂, Ar-B(OH)₂
75 – 90%
↑ LogP, ↑ π-π stacking potential
Protein Kinases (Hinge Region)
C3 Alkynylation
Pd(PPh₃)₄, CuI, Alkyne
65 – 80%
Rigidifies vector, ↑ lipophilicity
Receptor Tyrosine Kinases
C5 Amidation
1. LiOH; 2. HATU, R-NH₂
70 – 85%
↑ H-bond donors/acceptors, ↓ LogP
LSD1 / Epigenetic Erasers
N1 Alkylation
NaH, R-X (Alkyl halide)
80 – 95%
↓ PSA, eliminates H-bond donor
ADME/Pharmacokinetic Tuning
Conclusion
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a highly strategic building block that bridges the gap between synthetic feasibility and biological efficacy. By leveraging the differential reactivity of its C3-bromide and C5-carboxylate, medicinal chemists can rapidly generate diverse libraries of 6-azaindoles. Whether mimicking the purine core of ATP for kinase inhibition or probing the active site of epigenetic enzymes like LSD1, this scaffold provides a robust, self-validating foundation for modern drug discovery campaigns.
References
The Azaindole Framework in the Design of Kinase Inhibitors , NIH PMC.
URL:[Link]
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors , ACS Publications.
URL:[Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines , Journal of Organic and Pharmaceutical Chemistry.
URL:[Link]
Scale-up manufacturing process for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
An Application Note for the Scale-Up Manufacturing of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Objective This document provides a detailed, robust, and scalable manufacturing process for the synthesis of Me...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Scale-Up Manufacturing of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Objective
This document provides a detailed, robust, and scalable manufacturing process for the synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The protocols and insights are tailored for researchers, process chemists, and drug development professionals transitioning from laboratory-scale synthesis to pilot-plant or full-scale manufacturing.
Introduction
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a member of the 7-azaindole class of compounds. 7-Azaindole scaffolds are considered "privileged structures" in drug discovery, frequently appearing in molecules targeting protein kinases, which are crucial in oncology and inflammatory disease research.[1][2] The strategic placement of the bromine atom at the C3-position and the methyl ester at the C5-position provides versatile handles for further chemical elaboration through cross-coupling reactions and amide bond formations, respectively.
The successful scale-up of this intermediate requires a process that is not only high-yielding but also safe, cost-effective, and reproducible. This guide emphasizes critical process parameters (CPPs), safety protocols for hazardous reagents, and robust analytical controls to ensure the final product meets stringent quality specifications.
Overall Synthetic Strategy
The manufacturing process is a two-stage synthesis commencing from the commercially available Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The core of the process is a highly regioselective electrophilic bromination of the electron-rich pyrrole ring.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Detailed Manufacturing Protocol
This section details the step-by-step protocol for the regioselective bromination on a 1.0 kg scale of the starting material.
Equipment and Materials
Reactor: 50 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a nitrogen inlet/outlet.
Addition Funnel: 20 L dropping funnel.
Filtration: Nutsche filter or centrifuge.
Drying: Vacuum oven.
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, and respiratory protection when handling solids.[3][4]
Reagent and Solvent Quantities
Reagent/Solvent
Chemical Formula
Molar Mass ( g/mol )
Quantity
Molar Equiv.
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
C₉H₈N₂O₂
176.17
1.00 kg
1.0
N-Bromosuccinimide (NBS)
C₄H₄BrNO₂
177.98
1.06 kg
1.05
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
10.0 L
-
Deionized Water
H₂O
18.02
30.0 L
-
Saturated Sodium Thiosulfate Solution
Na₂S₂O₃
158.11
~2.0 L
-
Isopropanol (IPA)
C₃H₈O
60.10
5.0 L
-
Step-by-Step Synthesis Protocol
Reactor Setup & Inerting:
Ensure the 50 L reactor is clean, dry, and free of contaminants.
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
Charging of Starting Material:
Charge N,N-Dimethylformamide (DMF, 10.0 L) to the reactor.
Begin agitation at 100-150 RPM.
Charge Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.00 kg) to the reactor.
Stir at room temperature (20-25°C) until all solids are fully dissolved.
Reaction Cooldown:
Cool the reactor contents to 0-5°C using the cooling jacket.
Rationale: The bromination reaction is exothermic. Starting at a low temperature is a critical safety measure to control the reaction rate and prevent temperature spikes, which could lead to the formation of undesired di-brominated by-products.[5]
NBS Addition:
In a separate, dry container, weigh N-Bromosuccinimide (NBS, 1.06 kg).
Add the solid NBS portion-wise to the reactor over a period of 1-2 hours.
Critical Control Point: Maintain the internal temperature of the reactor below 10°C during the entire addition. The rate of addition should be adjusted based on the real-time temperature reading.
Reaction Monitoring:
After the NBS addition is complete, allow the reaction mixture to stir at 0-5°C.
Monitor the reaction progress every hour using High-Performance Liquid Chromatography (HPLC). A typical reaction is complete within 2-4 hours.
The reaction is deemed complete when the starting material peak area is less than 1% by HPLC analysis.
Reaction Quench and Product Precipitation:
Once the reaction is complete, slowly add deionized water (20.0 L) to the reactor over 1 hour, while maintaining the temperature below 20°C.
The product will precipitate as a solid during the water addition.
Stir the resulting slurry for an additional hour at 10-15°C to ensure complete precipitation.
Safety Note: To neutralize any unreacted NBS, add saturated sodium thiosulfate solution until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent.[5]
Isolation and Washing:
Filter the solid product using a Nutsche filter.
Wash the filter cake sequentially with deionized water (10.0 L) and then with cold isopropanol (5.0 L).
Rationale: The water wash removes residual DMF and inorganic salts. The isopropanol wash displaces the water and helps in faster drying.
Drying:
Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved.
The typical yield is 85-95%.
Part 2: Scientific Rationale and Scale-Up Considerations
Choice of Brominating Agent
N-Bromosuccinimide (NBS) is the preferred reagent for this transformation on a large scale. While elemental bromine can be used, it presents significant handling and safety challenges, including high corrosivity, toxicity, and the need for specialized scrubbing systems.[6] NBS is a solid, making it easier and safer to handle.[7][8] It provides a controlled, slow release of electrophilic bromine, which enhances the regioselectivity for the desired C3-position on the electron-rich pyrrole ring of the 7-azaindole core.[5]
Critical Process Parameters (CPPs)
Controlling key parameters is essential for ensuring batch-to-batch consistency, safety, and product quality.
Caption: Key control points for the regioselective bromination stage.
Purification Strategy
The described protocol utilizes a precipitation/crystallization method for purification, which is highly advantageous for large-scale manufacturing. It avoids the need for silica gel column chromatography, which is costly, generates significant solvent waste, and is difficult to scale. The high purity achieved through this method is a direct result of the clean reaction profile and the differential solubility of the product and impurities in the chosen solvent/anti-solvent system (DMF/water).
Part 3: Safety and Analytical Protocols
Environmental Health & Safety (EHS) Considerations
Safe handling of all chemicals is paramount. The primary hazard in this process is N-Bromosuccinimide.
Reagent
Hazard Pictograms
Key Hazards
Recommended Precautions
N-Bromosuccinimide (NBS)
GHS05 (Corrosion)GHS07 (Exclamation Mark)
Causes severe skin burns and eye damage. May cause an allergic skin reaction. Oxidizing properties.[3][7]
Handle in a well-ventilated area or fume hood. Wear full PPE, including a face shield.[4] Avoid contact with combustible materials.[7]
N,N-Dimethylformamide (DMF)
GHS07 (Exclamation Mark)GHS08 (Health Hazard)
Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.
Use in a closed system or with adequate ventilation. Avoid direct contact.
Analytical Quality Control (QC)
Robust analytical methods are required to ensure the final product meets the required specifications.
Test
Method
Specification
Appearance
Visual Inspection
Off-white to pale yellow solid
Identity
¹H NMR
Conforms to the structure
Purity
HPLC (e.g., C18 column)
≥ 98.0% (AUC)
Residual Solvents
GC-HS
DMF ≤ 880 ppm
Water Content
Karl Fischer Titration
≤ 0.5%
Representative ¹H NMR Data (400 MHz, DMSO-d₆):
δ (ppm): 12.21 (br s, 1H, NH), 8.77 (s, 1H, Ar-H), 7.83 (s, 1H, Ar-H), 6.63 (s, 1H, Ar-H), 3.86 (s, 3H, OCH₃).
Note: This is representative data based on similar structures found in the literature. Actual shifts may vary slightly.[9]
Conclusion
The process detailed in this application note provides a scalable, safe, and efficient method for the manufacturing of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. By carefully controlling the critical process parameters, particularly temperature and reagent stoichiometry during the bromination step, high yields and excellent purity can be consistently achieved. This robust process is suitable for producing multi-kilogram quantities of the target compound required for pharmaceutical development programs.
References
CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. (URL: [Link])
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. (URL: [Link])
C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. (URL: [Link])
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. (URL: [Link])
NBS N-bromosuccinimide.pdf - Safety Data Sheet. (URL: [Link])
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (URL: [Link])
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Publishing. (URL: [Link])
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. (URL: [Link])
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. ResearchGate. (URL: [Link])
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. (URL: [Link])
Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. (URL: [Link])
WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. (URL: [Link])
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. (URL: [Link])
N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (URL: [Link])
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (URL: [Link])
Large‐scale synthesis of 2 a and application of mono‐bromination... ResearchGate. (URL: [Link])
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (URL: [Link])
Technical Support Center: Synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you understand that 6-azaindole derivatives (such as 1H-pyrrolo[2,3-c]pyridines) are highly privileged scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you understand that 6-azaindole derivatives (such as 1H-pyrrolo[2,3-c]pyridines) are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors[1]. However, the amphoteric nature of the 6-azaindole core—combining an acidic pyrrole N-H with a basic pyridine nitrogen—presents unique synthetic challenges.
This guide provides field-proven insights, mechanistic explanations, and validated protocols to maximize your synthesis yield of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate .
Synthesis Workflow & Mechanistic Logic
The most robust route to the target molecule involves a two-step sequence starting from commercially available 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid[2].
Figure 1: Two-step synthesis workflow for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Troubleshooting FAQs
Q1: Why is my esterification yield consistently low (<50%) when using standard Fischer esterification (MeOH/H₂SO₄)?
A1: The 6-azaindole core contains a basic pyridine nitrogen at the 6-position. In the presence of sulfuric acid, this nitrogen undergoes rapid protonation, forming a highly polar pyridinium sulfate salt. This drastically reduces the solubility of the starting material in methanol and effectively buffers the acid catalyst, stalling the reaction equilibrium.
The Solution: Abandon H₂SO₄ and utilize a Thionyl Chloride (SOCl₂) mediated esterification. By adding SOCl₂ to methanol at 0 °C, you generate anhydrous HCl in situ alongside the highly reactive methyl chlorosulfite intermediate. This ensures complete dissolution of the hydrochloride salt and drives the esterification to >90% yield.
Q2: During the bromination step, I am observing significant amounts of dibrominated byproducts. How can I improve regioselectivity?
A2: The C3 position of the 1H-pyrrolo[2,3-c]pyridine ring is highly nucleophilic due to the enamine-like character of the pyrrole moiety, making it the kinetically favored site for electrophilic aromatic substitution[3]. However, if the reaction temperature exceeds 25 °C or if excess brominating agent is used, the C2 position will also undergo bromination.
The Solution: Strictly control the stoichiometry of N-bromosuccinimide (NBS) to 1.00 – 1.05 equivalents . Furthermore, the choice of solvent is critical. Using anhydrous N,N-dimethylformamide (DMF) stabilizes the bromonium intermediate and enhances solubility[4]. Perform the addition portion-wise at 0 °C and allow it to slowly warm to room temperature.
Q3: My product streaks heavily on silica gel during column chromatography, leading to poor isolated yields. How can I isolate it cleanly?
A3: The amphoteric nature of the 6-azaindole core causes strong secondary interactions with the acidic silanol groups on standard silica gel.
The Solution: You must neutralize the silica. Pre-treat your silica gel column with 1-2% triethylamine (TEA) in your starting eluent. Alternatively, use a basic modifier in your mobile phase (e.g., Dichloromethane/Methanol containing 1% aqueous NH₄OH). For large-scale syntheses, chromatography can often be bypassed entirely by precipitating the product from water and recrystallizing from hot ethanol.
Quantitative Optimization Data
To illustrate the impact of reaction conditions on the bromination of the 6-azaindole core, review the comparative data below. Condition B represents the optimized parameters.
Condition
Reagent (Eq.)
Solvent
Temp Profile
Major Impurity
Isolated Yield
Purity (HPLC)
A (Suboptimal)
NBS (1.20 eq)
DCM
25 °C (Bolus)
Dibrominated
45%
< 80%
B (Optimized)
NBS (1.05 eq)
DMF
0 °C → 25 °C
Unreacted SM (<3%)
88%
> 98%
C (Alternative)
Br₂ (1.00 eq)
AcOH
0 °C
Polybrominated
32%
< 70%
Validated Experimental Protocols
Protocol A: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, dropping funnel, and an argon inlet.
Solvent Cooling: Add anhydrous Methanol (200 mL) to the flask and cool to 0 °C using an ice-water bath.
Reagent Addition: Dropwise, add Thionyl Chloride (SOCl₂, 3.0 equivalents) over 30 minutes. Maintain the internal temperature below 10 °C.
Substrate Addition: Add 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1.0 equivalent) portion-wise to the stirring solution.
Reflux: Replace the dropping funnel with a reflux condenser. Heat the reaction mixture to 65 °C for 12 hours.
Workup: Cool to room temperature and concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the intermediate ester as an off-white solid.
Protocol B: Regioselective Bromination (Synthesis of Target)
Dissolution: Dissolve Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 equivalent) in anhydrous DMF (0.2 M concentration) under an argon atmosphere[4].
Cooling: Cool the reaction vessel to 0 °C.
NBS Addition: Weigh out N-bromosuccinimide (NBS, 1.05 equivalents). Add the NBS in small portions over 45 minutes to prevent exothermic spikes[3].
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 2 hours.
Quenching & Isolation: Pour the reaction mixture into ice-cold distilled water (5 volumes relative to DMF). Stir vigorously for 30 minutes. The product will precipitate as a pale yellow solid.
Purification: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum. If trace dibrominated impurities remain, recrystallize from hot ethanol.
References
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Development of DANDYs, New 3,5-Diaryl-7-azaindoles demonstrating potent DYRK1A kinase inhibitory activity
Source: ResearchGate
URL:[Link][2]
Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][3]
Structure-based design and synthesis of novel CLK1 inhibitors
Source: LMU Munich (Dissertation)
URL:[Link][4]
Technical Support Center: Overcoming Solubility Challenges with Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Welcome to the technical support guide for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to facilitate your experimental success.
Introduction: Understanding the Molecule
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core. Such structures are common in pharmacologically active molecules but often present solubility challenges.[1][2] The presence of both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen and carbonyl oxygen), along with a lipophilic bromophenyl group, results in a molecule with complex solubility behavior that is often difficult to predict.
This guide will walk you through a systematic approach to tackle these solubility issues, ensuring reliable and reproducible results in your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and dissolution of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Q1: I am having difficulty dissolving Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in common organic solvents like Dichloromethane (DCM) and Methanol. Is this expected?
A1: Yes, this is not unexpected. While specific solubility data for this exact compound is not widely published, many pyrrolopyridine derivatives exhibit limited solubility in common laboratory solvents.[3] The combination of a relatively rigid, planar heterocyclic system and intermolecular hydrogen bonding can lead to high lattice energy in the solid state, making it difficult for solvent molecules to break it apart and solvate the individual molecules.
Q2: Are there any recommended starting solvents for this compound?
A2: Based on the structure, polar aprotic solvents are often a good starting point for achieving higher solubility with compounds of this nature. We recommend starting with solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) . These solvents have good hydrogen bond accepting capabilities and high dielectric constants which can help to overcome the intermolecular forces in the solid. For less polar applications, Tetrahydrofuran (THF) or 1,4-Dioxane could also be trialed, potentially with the aid of gentle heating.
Q3: Is it safe to heat the compound to aid dissolution?
A3: Gentle heating can be an effective method to increase the solubility of many organic compounds.[4][5] However, it is crucial to first assess the thermal stability of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. We recommend performing a small-scale test and checking for any signs of degradation (e.g., color change) by a suitable analytical method like TLC or LC-MS. Always heat the solution gradually and use the lowest effective temperature. A typical starting point would be 40-50°C.
Q4: Can sonication be used to help dissolve the compound?
A4: Yes, sonication is a useful technique to aid dissolution. The high-frequency sound waves create cavitation bubbles, and their collapse can help to break up solid aggregates and increase the interaction between the solvent and the solute. It is a non-invasive method that can often speed up the dissolution process without the need for heating.
Q5: What are co-solvents and could they be useful here?
A5: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent to increase the solubility of a solute.[6][7] This is a very common and effective strategy in pharmaceutical sciences.[8] For Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, if you are working with a less polar solvent like DCM, adding a small percentage of a more polar, miscible solvent like DMF or DMSO could significantly enhance solubility.[9]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When faced with a poorly soluble compound, a systematic approach is key to finding an effective solution. The following guide provides a step-by-step workflow for troubleshooting and overcoming the solubility issues of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Step 1: Solvent Screening
The first step is to perform a systematic solvent screen to identify the most promising solvents or solvent systems.
Protocol for Solvent Screening:
Preparation: Weigh out a small, precise amount of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (e.g., 1-2 mg) into several small vials.
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.
Observation: Vortex each vial for 1-2 minutes and visually inspect for dissolution.
Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation. Continue this process until the compound dissolves or a practical volume limit is reached.
Categorization: Classify the solvents as "highly soluble," "moderately soluble," "sparingly soluble," or "insoluble."
Table 1: Recommended Solvents for Initial Screening
Solvent Class
Examples
Rationale
Polar Aprotic
DMSO, DMF, NMP, Acetonitrile
High polarity and hydrogen bond accepting ability can disrupt the crystal lattice.
Polar Protic
Methanol, Ethanol, Isopropanol
Can act as both hydrogen bond donors and acceptors.
Ethers
THF, 1,4-Dioxane
Moderate polarity, can solvate a range of compounds.
Chlorinated
DCM, Chloroform
Often used in organic synthesis, but may have limited success with polar heterocycles.
Step 2: Employing Physical Methods for Dissolution Enhancement
If a suitable solvent is not identified at room temperature, the next step is to employ physical methods to increase the dissolution rate and solubility.
Workflow for Physical Dissolution Enhancement
Caption: A stepwise workflow for enhancing solubility using physical methods.
Step 3: Utilizing Co-solvent Systems
Co-solvents are a powerful tool when a single solvent is not sufficient.[6] The goal is to create a solvent mixture with polarity and hydrogen bonding properties that are optimal for solvating the target molecule.
Protocol for Co-solvent System Development:
Select a Primary Solvent: Choose a primary solvent in which the compound has at least partial solubility, and which is compatible with your downstream application.
Select a Co-solvent: Choose a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF).
Titration: To a suspension of the compound in the primary solvent, add the co-solvent dropwise with vigorous stirring or vortexing until the compound dissolves.
Optimization: Aim for the lowest possible percentage of the co-solvent to achieve the desired concentration, as high concentrations of solvents like DMSO can sometimes interfere with biological assays or subsequent reaction steps.
Table 2: Example Co-solvent Systems to Explore
Primary Solvent
Co-solvent
Typical Starting Ratio (v/v)
Application Notes
Dichloromethane (DCM)
Dimethylformamide (DMF)
9:1 to 4:1
Useful for organic reactions where a more polar environment is needed for dissolution.
Ethanol
Dimethyl sulfoxide (DMSO)
95:5 to 9:1
Can be suitable for preparing stock solutions for biological screening.
Tetrahydrofuran (THF)
N-Methyl-2-pyrrolidone (NMP)
9:1 to 4:1
A less common but potentially effective combination for certain applications.
Safety and Handling Precautions
As with any chemical, it is essential to handle Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate with appropriate safety measures.
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[10]
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11]
Storage: Keep the container tightly closed and store in a cool, dry place.[12]
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]
Conclusion
Overcoming the solubility challenges of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate requires a systematic and logical approach. By starting with a broad solvent screen, employing physical methods like heating and sonication, and exploring the use of co-solvent systems, researchers can successfully prepare solutions of this compound for their desired applications. Always prioritize safety and handle the compound with care.
References
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PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved March 23, 2026, from [Link]
MDPI. (2024, June 12). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Retrieved March 23, 2026, from [Link]
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Preventing unwanted debromination of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate during catalysis
Welcome to the dedicated technical support guide for researchers utilizing Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a key building block in modern drug discovery. This resource is designed to address a cri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for researchers utilizing Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a key building block in modern drug discovery. This resource is designed to address a critical and often-encountered challenge: the undesired cleavage of the C-Br bond (debromination or hydrodehalogenation) during palladium-catalyzed cross-coupling reactions. Here, we provide in-depth mechanistic insights, actionable troubleshooting protocols, and preventative strategies to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What is the primary cause?
A1: Unwanted debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings.[1][2][3] It occurs when the catalytic cycle is intercepted by a palladium-hydride (Pd-H) species. Instead of undergoing the desired cross-coupling pathway, your aryl-palladium(II) intermediate reacts with this hydride source, leading to reductive elimination of the debrominated product, Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
The formation of this competing Pd-H species can arise from several sources within your reaction mixture[1][3]:
The Base: Strong bases, particularly in the presence of trace water or alcohol, can generate hydride species.[4]
The Solvent: Solvents like alcohols or even residual water in aprotic solvents can act as hydride donors.[1][5]
Reagent Decomposition: Degradation of the boronic acid or other reagents can sometimes generate species that reduce Pd(II) to Pd(0) and release a hydride.
Understanding and controlling the source of these hydrides is the first step in suppressing this unwanted side reaction.
Q2: How does my choice of palladium catalyst and ligand influence the rate of debromination?
A2: The catalyst and ligand system is arguably the most critical factor in controlling the outcome of your reaction. The relative rates of the desired reductive elimination (forming your C-C bond) and the undesired reductive elimination (forming the C-H bond) are heavily influenced by the ligand's properties.
Ligand Sterics and Electronics: Bulky, electron-rich phosphine ligands are essential.[6][7] These ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), promote the desired reductive elimination step of the catalytic cycle.[7] They create a sterically crowded environment around the palladium center, which favors the expulsion of the coupled product.[6] This acceleration of the desired pathway helps it outcompete the slower, undesired debromination pathway. Conversely, less sterically demanding or electron-poor ligands can slow the desired coupling, allowing more time for the hydrodehalogenation side reaction to occur.[2]
Precatalysts: Using modern, well-defined palladium precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) is highly recommended.[1] These complexes are designed for the clean and efficient generation of the active Pd(0) species, which can lead to more reproducible results and fewer side reactions compared to using simple palladium sources like Pd(OAc)2.[1][8]
Q3: What role do the base and solvent play, and what are the best practices for this specific substrate?
A3: The base and solvent create the environment for the catalysis and can either promote or suppress debromination.
Base Selection: For sensitive substrates like yours, weaker inorganic bases are often superior to strong organic or hydroxide bases.[9]
Recommended: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent starting points.[9][10] They are generally less prone to generating hydride species that cause debromination.
Use with Caution: Stronger bases like sodium tert-butoxide (NaOtBu) should be used judiciously, as they can sometimes accelerate debromination, especially at higher temperatures.[11]
Solvent Choice: Aprotic solvents are generally preferred to minimize the availability of proton sources that can lead to hydrodehalogenation.[9]
Recommended: Toluene, dioxane, or THF are standard choices.[12] A small amount of water is often necessary for Suzuki couplings to facilitate the transmetalation step, but excessive water should be avoided.[1][12]
Avoid: Protic solvents like methanol or ethanol should generally be avoided as the primary solvent, as they can directly act as hydride sources.[13]
Q4: Can I minimize debromination by adjusting the reaction temperature and time?
A4: Absolutely. Temperature is a critical lever for controlling selectivity.
Lower the Temperature: Higher temperatures can accelerate all reaction pathways, but they often increase the rate of side reactions like debromination and catalyst decomposition disproportionately.[2][9] If you are observing significant debromination, lowering the reaction temperature (e.g., from 100 °C to 80 °C or even 60 °C) is a primary troubleshooting step.[14] While this may require longer reaction times, the improvement in selectivity and yield of the desired product is often substantial.
Monitor Reaction Progress: Do not let reactions run unnecessarily long. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction. Prolonged heating after completion can lead to product degradation and an increase in byproducts.
Troubleshooting Guide: A Systematic Approach
If you are facing high levels of debromination, follow this systematic approach to diagnose and solve the issue.
Caption: A decision tree for troubleshooting unwanted debromination.
Comparative Data: Impact of Reaction Parameters
The following table summarizes literature-reported trends for minimizing hydrodehalogenation (HD) in related systems. Use this as a guide for your optimization efforts.
Parameter
Condition A (Favors Debromination)
Condition B (Minimizes Debromination)
Rationale
Ligand
PPh₃ (less bulky)
XPhos or SPhos (bulky, e⁻-rich)
Accelerates desired coupling over HD pathway.[6][7]
This protocol is designed as a robust starting point to minimize debromination for the coupling of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate with a generic arylboronic acid.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
Degassing: It is crucial to ensure the reaction mixture is free of oxygen, which can deactivate the catalyst.[4] Subject the sealed flask to three cycles of vacuum/backfill with inert gas.
Reaction: Place the flask in a pre-heated oil bath at 80 °C.
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 18h).
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude material by silica gel column chromatography to isolate the desired product.
Caption: Experimental workflow for a debromination-minimized Suzuki coupling.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
Zhang, Z., et al. (2025). Development of N-centered radical scavengers that enables photoredox-catalyzed transition-metal-free radical amination of alkyl pinacol boronates. Nature Communications. [Link]
Bhattacharjya, A., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. [Link]
Fors, B. P., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
Sarris, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. [Link]
Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry. [Link]
Crest, A. N., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
Singh, U. P., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
ResearchGate. (2025). Development of N-centered radical scavengers that enables photoredox-catalyzed transition-metal-free radical amination of alkyl pinacol boronates. [Link]
Long, R., et al. (2014). Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. Journal of the American Chemical Society. [Link]
Hennings, D. D., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]
Roy, A. H., & Hartwig, J. F. (2001). A Facile Debromination Reaction: Can Bromide Now Be Used as a Protective Group in Aromatic Systems?. Journal of the American Chemical Society. [Link]
Krátky, M., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
Reddy, T. S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
Patamajhi, N., & Tambi, S. (2022). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry. [Link]
Liu, W., et al. (2011). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters. [Link]
Taylor & Francis. Radical scavenger – Knowledge and References. [Link]
Thareja, S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. [Link]
Szymańska, E., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]
Bari, V. D., et al. (2019). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Molecules. [Link]
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
Szymańska, E. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
Patsnap Eureka. (2005). Synthetic catalytic free radical scavengers useful as antioxidants for prevention and therapy of disease. [Link]
Zhang, Z., et al. (2021). Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au. ACS Catalysis. [Link]
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
NSF PAR. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. [Link]
Srisailam, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]
ScholarWorks @ UTRGV. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
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ScholarlyCommons. (2019). Palladium-Catalyzed Deprotonative Cross-Coupling And Carbonylative Cross-Coupling Processes. [Link]
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Welcome to the dedicated technical support guide for optimizing the Buchwald-Hartwig amination of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for optimizing the Buchwald-Hartwig amination of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of working with electron-deficient, coordinating heterocyclic substrates like pyrrolopyridines necessitate a nuanced approach to reaction optimization. This guide provides in-depth, evidence-based troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes.
I. Understanding the Core Challenges
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] However, the unique structure of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate introduces specific obstacles that must be addressed for efficient coupling.
Key Substrate-Specific Issues:
Pyridine-Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with 2- and 4-halopyridines and can significantly reduce reaction efficiency.[3]
Electron-Deficient Heterocycle: The pyrrolo[2,3-c]pyridine ring system is electron-deficient, which can affect the rate of oxidative addition, a crucial step in the catalytic cycle.
Functional Group Compatibility: The presence of a methyl ester and an N-H on the pyrrole ring requires careful selection of the base to avoid unwanted side reactions such as hydrolysis or deprotonation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the amination of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the first-line conditions to try for the amination of this substrate?
For an initial screening, a robust set of conditions would involve a modern, sterically hindered phosphine ligand, a palladium precatalyst, a suitable base, and an anhydrous, aprotic solvent. A typical starting point would be:
Catalyst System: XPhos Pd G3 (2-5 mol%)
Base: Cs₂CO₃ or K₃PO₄ (1.5-2.0 equivalents)
Solvent: Toluene or 1,4-dioxane (anhydrous and degassed)
Temperature: 90-110 °C
Q2: Why is my reaction showing low or no conversion?
Low or no conversion is a frequent issue and can stem from several factors:
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[4] Using a precatalyst like a G3 or G4 palladacycle can often provide more reliable generation of the active catalyst.[5]
Ligand Incompatibility: The chosen ligand may not be suitable for this specific substrate. For electron-deficient heterocycles, bulky, electron-rich ligands are often required to promote oxidative addition and stabilize the catalytic species.
Base Issues: The base may be too weak to effectively deprotonate the amine-palladium complex, or it may be physically inaccessible if it's a solid with poor solubility.
Q3: I'm observing significant formation of a hydrodehalogenated side product. What causes this and how can I minimize it?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[6] It often arises from competing pathways within the catalytic cycle.
Optimize the Base: While strong bases like NaOtBu can accelerate the reaction, they can also promote hydrodehalogenation.[6] Switching to a weaker base like Cs₂CO₃ or K₃PO₄ can often mitigate this side reaction.
Control Temperature: Higher temperatures can sometimes favor side reactions. If the desired coupling is occurring but is accompanied by hydrodehalogenation, try lowering the reaction temperature.[6]
Ensure Anhydrous Conditions: The presence of water can lead to the formation of palladium hydride species, which are implicated in hydrodehalogenation pathways. Rigorously drying all reagents and solvents is crucial.[6]
Q4: Can the methyl ester on my substrate be hydrolyzed under the reaction conditions?
Yes, the methyl ester is susceptible to hydrolysis, especially with strong bases like NaOtBu or KOtBu, or if there is water in the reaction mixture.[1] To avoid this:
Use weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.
Ensure all reagents and solvents are strictly anhydrous.
If a strong base is necessary for amination, consider using a non-nucleophilic base like LHMDS, which is less likely to cause ester hydrolysis.[1]
Troubleshooting Scenarios
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Catalyst poisoning by the pyridine nitrogen.2. Inappropriate ligand choice.3. Ineffective base.4. Poor quality of reagents/solvents.
1. Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos, BrettPhos) to sterically shield the palladium center.2. Screen a panel of ligands to find the optimal one for your specific amine.3. Switch to a stronger base (e.g., NaOtBu, LHMDS) if compatible with other functional groups, or ensure the current base is finely ground and well-stirred.4. Use freshly distilled/dried solvents and high-purity reagents.
Formation of Palladium Black
Catalyst decomposition.
1. Ensure a strictly inert atmosphere (argon or nitrogen).2. Check for impurities in starting materials that could poison the catalyst.3. Lower the reaction temperature.
Incomplete Reaction (Stalled)
1. Catalyst deactivation over time.2. Reagent insolubility.
1. Increase catalyst loading or add a second portion of catalyst midway through the reaction.2. Try a different solvent system (e.g., toluene/dioxane mixture) to improve solubility.
Formation of Biaryl Homocoupling Product
High reaction temperature or catalyst loading.
1. Reduce the reaction temperature.2. Decrease the catalyst loading.
Difficulty with Sterically Hindered Amines
Insufficient catalyst activity for challenging substrates.
1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).2. Switch to a more active ligand system specifically designed for hindered amines.
III. Experimental Protocols & Methodologies
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. Optimization will likely be necessary for each specific amine coupling partner.
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), charge an oven-dried reaction vessel with the palladium precatalyst, base, and a magnetic stir bar.
Reagent Addition: Add the Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and the amine to the reaction vessel.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Ligand and Base Selection Guide
The choice of ligand and base is critical for a successful reaction and is highly dependent on the nature of the amine nucleophile.
Amine Type
Recommended Ligands
Recommended Bases
Notes
Primary Aliphatic Amines
BrettPhos, XPhos
NaOtBu, LHMDS, Cs₂CO₃
BrettPhos can offer good selectivity for primary over secondary amines.[5]
Secondary Aliphatic Amines
RuPhos, SPhos
NaOtBu, K₃PO₄
RuPhos is specifically designed for coupling with secondary amines.[5]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
V. References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
MacMillan, D. W. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
MacMillan, D. W. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. Retrieved from [Link]
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
Column chromatography purification techniques for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Welcome to the technical support center for the isolation and purification of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate . As a highly functionalized 6-azaindole derivative, this molecule presents a multidime...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the isolation and purification of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate . As a highly functionalized 6-azaindole derivative, this molecule presents a multidimensional chromatography challenge. It features a basic pyridine nitrogen, an acidic pyrrole proton, a lipophilic bromine atom, and a base-sensitive methyl ester.
Designed for synthetic chemists and drug development professionals, this guide bridges theoretical physicochemical principles with field-proven chromatographic interventions.
Before packing a column, it is critical to understand how the molecule's structural features dictate its behavior on a stationary phase. The primary cause of peak tailing in normal-phase chromatography is the occurrence of multiple mechanisms of analyte retention—specifically, non-specific polar interactions between basic functional groups and ionized residual silanol groups on the silica surface[1].
Table 1: Physicochemical Profiling and Chromatographic Interventions
Structural Feature
Chemical Property
Chromatographic Consequence
Protocol Intervention
Pyridine Nitrogen (N6)
Basic (pKa ~5-6)
Strong hydrogen bonding with acidic silanols; causes severe peak tailing and irreversible adsorption.
Add 1% Triethylamine (TEA) or 0.5% NH₄OH to the mobile phase to act as a silanol suppressor.
Methyl Ester (C5)
Electrophilic carbonyl
Susceptible to nucleophilic attack, transesterification, or hydrolysis under highly basic conditions.
Avoid prolonged exposure to MeOH/NH₄OH; evaporate all collected fractions immediately at <40°C.
Bromine Atom (C3)
Heavy, lipophilic
Increases molecular weight and alters the partition coefficient compared to starting materials.
Utilize a high-resolution, shallow gradient (e.g., 10-50% EtOAc in Hexane) to separate from des-bromo impurities.
Pyrrole NH (N1)
Weakly acidic
Can act as a hydrogen bond donor, significantly reducing solubility in non-polar loading solvents.
Utilize dry-loading (solid loading) onto Celite or deactivated silica to ensure a narrow sample band.
Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 3:1 v/v) and add 1% Triethylamine (TEA).
Causality: The TEA acts as a competing base that associates with the anionic silanol groups on the silica, reducing their availability to interact with the basic azaindole target, thereby preventing tailing[2].
Run a TLC of the crude mixture. If the target spot exhibits an asymmetry factor preventing baseline resolution from impurities, increase TEA to 2% or switch to a DCM/MeOH system with 0.5% NH₄OH.
Step 2: Sample Preparation via Dry Loading
Dissolve the crude mixture in a minimum volume of a volatile, polar solvent (e.g., Tetrahydrofuran or DCM/MeOH 9:1).
Add inert 200–300 mesh silica gel[3] at a 1:3 compound-to-silica weight ratio.
Evaporate the solvent under reduced pressure at 35°C until a free-flowing powder is achieved.
Causality: Azaindoles often exhibit poor solubility in non-polar starting conditions (e.g., 100% Hexane). Liquid loading would cause precipitation at the column head, ruining the separation band.
Step 3: Column Packing & Equilibration
Prepare a slurry of 200-300 mesh silica gel in the starting mobile phase (Hexane + 1% TEA).
Pour the slurry into the glass column, allowing the silica to settle to ensure an even and compact bed, which prevents channeling[4].
Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed. Cap with a 1 cm layer of clean sea sand.
Step 4: Gradient Elution & Fraction Collection
Begin elution with 10% EtOAc in Hexane (+1% TEA), gradually increasing the polarity to 50% EtOAc.
Collect fractions in small volumes to maximize resolution between the 3-bromo target and any unreacted des-bromo starting material.
Pool the fractions containing the pure product and immediately concentrate under reduced pressure at <40°C.
Validation: To confirm the methyl ester did not undergo on-column hydrolysis or transesterification, perform a 2D TLC. Spot the purified product in the corner of a square TLC plate. Run it in the primary eluent, dry the plate, rotate 90 degrees, and run it again. A single spot perfectly on the diagonal validates that the compound is chemically stable and did not degrade during the chromatographic timeframe.
Section 3: Troubleshooting Guides
Q: Why is my compound streaking across the TLC plate and failing to elute cleanly from the column?A: The primary cause of peak tailing is the secondary interaction between the basic pyridine nitrogen of the pyrrolo[2,3-c]pyridine core and the ionized residual silanol groups on the silica surface[1]. To fix this, add a competing base (silanol suppressor) like Triethylamine (TEA) at 1-2% v/v to your mobile phase. The competing base associates with the anionic silanols, reducing their availability to interact with your analyte[2].
Q: I recovered my product, but NMR shows a loss of the methyl ester or formation of a new species. What happened?A: The methyl 5-carboxylate group is highly sensitive to nucleophilic attack. If you used a strong base or prolonged exposure to Methanol/Ammonia (MeOH/NH₄OH) during elution, transesterification or partial hydrolysis likely occurred. Switch to a non-nucleophilic basic modifier (like TEA in DCM/EtOAc) or ensure you evaporate fractions immediately at low temperatures (<40°C).
Q: I am seeing poor separation between my brominated product and the unreacted starting material. How can I fix this?A: The polarity of halogenated azaindoles and their precursors can be very similar, leading to co-elution. To resolve this, optimize your eluent system by using a less polar gradient to increase the retention time on the silica gel. Additionally, using a longer column or a finer silica gel particle size will vastly enhance the resolution[4].
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use Reverse-Phase (RP) HPLC instead of Normal-Phase Silica for this azaindole?A: Yes. While early reversed-phase columns based on "type A" silicas had substantial metal contamination causing basic compounds to tail badly, modern "type B" (ultra-pure) silica or core-shell columns provide excellent peak shape[2]. For basic analytes like pyrrolopyridines, working at a low pH (e.g., 0.1% Formic Acid) neutralizes silanol groups and protonates the basic nitrogen, enabling sharp peaks. However, carefully monitor the pH to ensure the methyl ester does not hydrolyze.
Q: What is the optimal silica gel mesh size for scaling up this purification?A: For routine flash chromatography and reliable scale-up of pyrrolo[2,3-c]pyridine derivatives, 200–300 mesh silica gel is the industry standard[3]. It provides an optimal balance between surface area for high-resolution separation and acceptable flow rates under moderate positive pressure.
References
Journal of Medicinal Chemistry - ACS Publications . Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Available at:[Link]
Phenomenex . HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]
Element Lab Solutions . Peak Tailing in HPLC. Available at:[Link]
Troubleshooting low conversion rates in Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate derivatization
Welcome to the technical support center for the derivatization of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the derivatization of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile 6-azaindole building block. Low conversion rates during cross-coupling reactions are a common yet surmountable challenge. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you optimize your reactions and achieve high yields.
The core structure of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms, particularly the pyridine nitrogen, can lead to catalyst inhibition through coordination with the palladium center.[1][2] Furthermore, the pyrrole N-H can complicate reactions, and the overall electronic nature of the heteroaromatic system dictates a careful selection of reaction parameters. This guide will walk you through diagnosing and solving these specific issues.
This section addresses the most common issues encountered during the derivatization of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Q1: My reaction shows very low or no conversion. What are the first things I should check?
A: This is the most frequent issue and typically points to a problem with one of three areas: reagent/solvent integrity, catalyst activity, or the reaction atmosphere. A systematic check is the most effective approach.[3]
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[3] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents have been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.[1][3]
Reagent Purity & Stability:
Boronic Acids (for Suzuki Coupling): These reagents can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1][4] Using a more stable boronic ester (e.g., a pinacol ester) can often resolve this issue.[1] Always use fresh or properly stored boronic acids.
Amines (for Buchwald-Hartwig): The purity of the amine is critical. Impurities can act as catalyst poisons.[3] Consider purifying the amine by distillation or filtration if its quality is uncertain.
Base: Ensure the base is finely powdered and dry. Clumps can lead to poor reproducibility. For strong bases like sodium tert-butoxide, which are hygroscopic, use freshly opened bottles or material stored in a glovebox.[5]
Catalyst Activity:
Pre-catalyst Activation: Most modern protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[6] If this reduction is inefficient, the concentration of the active catalyst will be low. Consider using a direct Pd(0) source like Pd₂(dba)₃.[6][7]
Ligand Integrity: Phosphine ligands are susceptible to oxidation.[3] Ensure they have been stored and handled under an inert atmosphere.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I'm seeing significant amounts of dehalogenated starting material. How can I prevent this?
A: The formation of the hydrodehalogenated product is a common side reaction where the bromo-substituent is replaced by a hydrogen atom. This typically occurs when the palladium-aryl intermediate reacts with a hydride source before the desired cross-coupling can happen.[1]
Causality: This side reaction is often competitive with a slow transmetalation (in Suzuki) or reductive elimination (in Buchwald-Hartwig) step. The longer the Pd-aryl intermediate exists, the more opportunity it has to react with unwanted species.[1]
Troubleshooting Strategies:
Choice of Base: Avoid bases that can act as hydride donors. For Suzuki reactions, consider switching from alkoxides to inorganic bases like K₃PO₄ or Cs₂CO₃.[1]
Solvent Choice: If you are using an alcohol-containing solvent system, this can be a hydride source. Switch to anhydrous, aprotic solvents like dioxane, toluene, or DMF.[1]
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][6]
Q3: My catalyst is turning black and the reaction has stalled. What does this mean?
A: The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided, aggregated, and catalytically inactive palladium metal.[6] This signifies catalyst decomposition.
Causality: Catalyst decomposition occurs when the phosphine ligands dissociate from the palladium center, allowing the metal atoms to aggregate.[6] This is often exacerbated by:
High Temperatures: Can accelerate ligand dissociation and catalyst decomposition.[6]
Suboptimal Ligand: The ligand may not be sterically bulky or electron-rich enough to stabilize the palladium center throughout the catalytic cycle, especially with a challenging substrate like a heteroaryl halide.[3]
Incorrect Ligand:Pd Ratio: Too little ligand can leave the palladium center exposed and prone to aggregation.
Troubleshooting Strategies:
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[6]
Screen Ligands: Switch to more robust, sterically hindered ligands. For many heteroaromatic couplings, Buchwald-type ligands or N-heterocyclic carbenes (NHCs) offer superior stability.[8]
Increase Catalyst/Ligand Loading: For a difficult coupling, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be enough to drive the reaction to completion before the catalyst fully decomposes.[6]
Q4: Should I protect the pyrrole N-H group?
A: The pyrrole N-H is acidic and can potentially interfere with the reaction, especially when using strong bases. The decision to protect depends on the specific reaction and conditions.
When to Protect:
Strong Bases: When using very strong bases like NaH or NaOt-Bu, deprotonation of the N-H is likely. This can affect the electronic properties of the ring and potentially the solubility of the starting material or intermediates.
Side Reactions: In some cases, the unprotected N-H can participate in side reactions.
When Not to Protect:
Milder Bases: With weaker bases like K₂CO₃ or K₃PO₄, N-H deprotonation is less of a concern.
Simplicity: Adding protection and deprotection steps adds to the overall synthesis length. It is often worth attempting the reaction without protection first.
Common Protecting Groups: If protection is necessary, groups like SEM (2-(trimethylsilyl)ethoxymethyl) are often used for azaindoles, although their removal can sometimes be challenging and require optimization.[9][10]
Core Experimental Protocols & Optimization
The following protocols provide robust starting points for the most common derivatization reactions. Always begin with a small-scale test reaction to confirm feasibility before scaling up.
Suzuki-Miyaura Coupling: C-C Bond Formation
This is a versatile method for coupling aryl or vinyl boronic acids/esters.
Recommended Starting Conditions
Component
Recommendation
Rationale & Key Considerations
Palladium Source
Pd(dppf)Cl₂ (3 mol%) or Pd₂(dba)₃ (2 mol%)
Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst. Pd₂(dba)₃ is a Pd(0) source that may offer faster initiation.[6]
Ligand
SPhos or XPhos (4 mol% if using Pd₂(dba)₃)
Bulky, electron-rich phosphines are crucial for promoting the oxidative addition and reductive elimination steps with heteroaryl halides.[6]
Base
K₃PO₄ (2.5 equiv.)
A moderately strong, non-nucleophilic base that is effective in many Suzuki couplings. Ensure it is finely powdered.[1][6]
Solvent
1,4-Dioxane / H₂O (e.g., 5:1 ratio)
The water is often necessary to help dissolve the inorganic base and facilitate the catalytic cycle.[11] Ensure solvents are degassed.
Temperature
90-100 °C
A good starting temperature range. Higher temperatures may be needed but increase the risk of catalyst decomposition.[12]
Step-by-Step Protocol
Setup: To an oven-dried Schlenk tube, add Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and ligand.
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is essential for synthesizing arylamines from aryl halides.
Recommended Starting Conditions
Component
Recommendation
Rationale & Key Considerations
Palladium Source
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
Both are common and effective pre-catalysts for C-N coupling.[13]
Ligand
XPhos or RuPhos (4 mol%)
Sterically hindered, electron-rich ligands are critical for coupling with heteroaryl halides and preventing catalyst deactivation.[5]
Base
NaOt-Bu (1.4 equiv.) or Cs₂CO₃ (2.0 equiv.)
NaOt-Bu is a strong base often required for less reactive amines.[13] Cs₂CO₃ is a milder alternative for base-sensitive substrates.[14]
Solvent
Toluene or 1,4-Dioxane
Anhydrous, aprotic solvents are standard. Toluene is often preferred for its higher boiling point.[15]
Temperature
100-110 °C
Higher temperatures are often necessary to drive C-N bond formation.
Step-by-Step Protocol
Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
Reagent Addition: Add Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
Solvent Addition: Add anhydrous, degassed toluene via syringe.
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.[16] Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify by silica gel chromatography.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
This reaction couples terminal alkynes with aryl halides, typically using both palladium and copper catalysts.
Recommended Starting Conditions
Component
Recommendation
Rationale & Key Considerations
Palladium Source
PdCl₂(PPh₃)₂ (3 mol%)
A classic, reliable catalyst for Sonogashira couplings.
Copper Co-catalyst
CuI (5 mol%)
The copper co-catalyst is crucial for the standard Sonogashira mechanism, facilitating the formation of a copper acetylide intermediate.[17][18]
Base
Et₃N or DIPEA
A liquid amine base is typically used, which also often serves as a co-solvent. It neutralizes the HBr formed during the reaction.[17]
Solvent
DMF or THF
Polar aprotic solvents are commonly used to ensure solubility of all components.[19]
Temperature
60-80 °C
Sonogashira couplings can often be run at milder temperatures than Suzuki or Buchwald-Hartwig reactions.
Step-by-Step Protocol
Setup: To an oven-dried Schlenk tube, add Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
Inert Atmosphere: Seal the tube and purge with an inert gas (evacuate/backfill x3).
Solvent/Reagent Addition: Add anhydrous, degassed DMF (or THF), the terminal alkyne (1.5 equiv.), and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe.
Reaction: Heat the mixture at 60-80 °C with stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or saturated NH₄Cl to remove the amine base and copper salts. Dry the organic layer, concentrate, and purify by silica gel chromatography.
Caption: Interdependence of key reaction parameters for derivatization.
References
Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.). BenchChem.
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.). BenchChem.
Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem. (n.d.). BenchChem.
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012, July 9). Beilstein Journal of Organic Chemistry.
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.).
Role of the base in Buchwald-Hartwig amination. (2014, December 19). Journal of Organic Chemistry.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. (n.d.). BenchChem.
Buchwald–Hartwig amin
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem. (n.d.). BenchChem.
Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis - Benchchem. (n.d.). BenchChem.
Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (n.d.). BenchChem.
Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. (2021, November 30). The Journal of Organic Chemistry.
Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. (n.d.). Chemical Reviews.
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules.
Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.). BenchChem.
Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.).
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013, January 8). Journal of Medicinal Chemistry.
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). Journal of Organic and Pharmaceutical Chemistry.
Technical Support Center: Strategic Bromination of Methyl 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate
Document ID: TSC-2026-03-HB-4A Last Updated: March 23, 2026 Introduction Welcome to the technical support center for the selective bromination of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This 6-azaindole derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: TSC-2026-03-HB-4A
Last Updated: March 23, 2026
Introduction
Welcome to the technical support center for the selective bromination of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This 6-azaindole derivative is a critical building block in pharmaceutical research, and its precise functionalization is paramount. The electron-rich pyrrole ring fused to an electron-deficient pyridine ring presents a unique and often challenging substrate for electrophilic aromatic substitution. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you minimize side product formation and maximize the yield of your desired regioisomer.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bromination of the 6-azaindole core.
Q1: My reaction is producing a mixture of regioisomers, primarily bromination at both the C3 and another position. How can I improve C3 selectivity?
A1: This is the most common challenge. The pyrrole ring is highly activated, and the C3 position is the most electronically favored site for electrophilic attack. However, minor changes in reaction conditions can lead to loss of selectivity.
Root Causes & Solutions:
Overly Reactive Brominating Agent: Molecular bromine (Br₂) is highly electrophilic and can be aggressive, leading to over-bromination and reduced selectivity.
Solution: Switch to a milder, more sterically hindered, or slower-reacting brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for high selectivity on electron-rich heterocycles.[1][2][3] It provides a low, steady concentration of electrophilic bromine, which favors the most kinetically accessible C3 position.
Solvent Effects: The solvent plays a crucial role in moderating reagent reactivity and stabilizing intermediates.
Solution: Non-polar, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) are generally preferred.[3] Using DMF can sometimes lead to high levels of para-selectivity on certain aromatic systems, but for this substrate, it may activate the system too much.[2] Avoid protic solvents like methanol unless using specific reagents like CuBr₂, as they can alter the nature of the brominating species.
Temperature Control: Higher temperatures increase reaction rates but can decrease selectivity by providing enough energy to overcome the activation barrier for less-favored isomers.
Solution: Perform the reaction at low temperatures. Start at 0 °C or even -10 °C and allow the reaction to slowly warm to room temperature.[3] This ensures the electrophile reacts only at the most nucleophilic site.
Q2: I'm observing significant amounts of a di-brominated product. What's causing this and how do I prevent it?
A2: Di-bromination occurs when the mono-brominated product successfully competes with the starting material for the brominating agent.
Root Causes & Solutions:
Incorrect Stoichiometry: Using more than 1.0 equivalent of the brominating agent is the most direct cause.
Solution: Carefully control the stoichiometry. Use 0.95–1.0 equivalents of high-purity NBS. Ensure the NBS is freshly recrystallized, as aged NBS can contain bromine, leading to uncontrolled reactions.[2]
Slow Product Formation vs. Fast Bromination: If the initial bromination is sluggish, unreacted brominating agent can accumulate and then rapidly react with the first-formed, still highly activated, mono-bromo product.
Solution: Ensure slow, portion-wise addition of the brominating agent to the substrate solution. This maintains a low concentration of the electrophile at all times, favoring reaction with the more abundant starting material.
Q3: My reaction turns dark, and I'm getting a low yield of insoluble, tar-like material. What is happening?
A3: This indicates substrate decomposition or polymerization. The electron-rich pyrrole ring is susceptible to both strong acids and oxidation.[1]
Root Causes & Solutions:
Acid-Catalyzed Polymerization: Using Br₂ generates HBr as a byproduct. Strong acids can protonate the pyrrole ring, initiating polymerization.[1]
Solution: Use NBS, which produces succinimide, a much weaker acid, as a byproduct.[4] If you must use a reagent that generates acid, add a non-nucleophilic base like sodium bicarbonate or barium carbonate to the reaction mixture to act as an acid scavenger.[2]
Oxidation: Some brominating agents can also act as oxidants, especially under harsh conditions.
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Ensure your solvent is anhydrous and peroxide-free.
Q4: The reaction is very slow or stalls completely. How can I drive it to completion without generating side products?
A4: A stalled reaction suggests the electrophilicity of the brominating agent is insufficient under the chosen conditions.
Root Causes & Solutions:
Low Reagent Reactivity: While NBS is preferred for selectivity, it can be slow in some solvents at low temperatures.
Solution: Adding a catalytic amount of a weak Lewis acid or a Brønsted acid can activate the NBS. For example, adding silica gel can sometimes facilitate the selective bromination of electron-rich systems.[3] Alternatively, a reagent system like copper(II) bromide (CuBr₂) in acetonitrile has been shown to be highly effective and regioselective for the 3-bromination of various azaindoles.[5][6]
Key Mechanistic Considerations
The regioselectivity of bromination on the 1H-pyrrolo[2,3-c]pyridine core is governed by the electronic properties of the bicyclic system. The pyrrole ring is an electron-rich π-excessive system, making it highly reactive towards electrophiles. In contrast, the pyridine ring is π-deficient due to the electronegative nitrogen atom and is deactivated towards electrophilic attack.[7][8][9]
Electrophilic attack preferentially occurs at the C3 position of the pyrrole ring. This is because the resulting cationic intermediate (the sigma complex) is the most stable, as the positive charge can be delocalized over the pyrrole nitrogen without disrupting the aromaticity of the adjacent pyridine ring.
Caption: Preferred electrophilic attack at the C3 position.
Comparative Analysis of Brominating Agents
Reagent
Typical Conditions
Pros
Cons
N-Bromosuccinimide (NBS)
0.95-1.0 eq., THF or DCM, -10 °C to RT
High C3-selectivity; mild; byproduct (succinimide) is non-acidic.[2][3][4]
Can be slow; requires pure, fresh reagent.
Copper(II) Bromide (CuBr₂)
2-3 eq., MeCN, RT
High C3-selectivity; tolerant of some functional groups; practical.[5][6]
Low selectivity; generates HBr byproduct leading to polymerization; can cause over-bromination.[1]
Pyridinium Bromide Perbromide (PBPB)
1.0 eq., THF, RT
Solid reagent, easier to handle than Br₂.
Can still lead to side products similar to Br₂; used for specific transformations like azaoxindole synthesis.[10]
Optimized Protocol: Selective C3-Bromination using NBS
This protocol is designed to maximize the yield of methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate while minimizing side products.
Materials:
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
N-Bromosuccinimide (NBS), recrystallized from water and dried under vacuum.
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 eq.).
Dissolution: Add anhydrous THF (approx. 10 mL per 1 mmol of substrate) and stir to dissolve the starting material completely.
Cooling: Cool the solution to -10 °C using an acetone/ice bath.
Reagent Addition: In a separate flask, dissolve recrystallized NBS (0.98 eq.) in a minimum amount of anhydrous THF. Add this solution dropwise to the cooled substrate solution over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C.
Reaction Monitoring: Stir the reaction at -10 °C to 0 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-bromo product.
A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Methyl 3-bromo...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a crucial building block in the synthesis of various therapeutic agents, establishing a robust analytical method for purity assessment is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, benchmarked against alternative analytical technologies. Our focus is not merely on the 'how,' but the 'why,' offering insights rooted in extensive field experience and regulatory expectations.
The principles of analytical procedure validation are universally guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3] This guide will adhere to these principles, ensuring the described protocols are self-validating and trustworthy.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) remains a dominant technique in pharmaceutical analysis for its precision, versatility, and robustness in separating complex mixtures.[4] For a compound like Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, which possesses both a pyrrole and a pyridine ring, HPLC offers excellent selectivity for separating the main component from structurally similar impurities that may arise during synthesis.
Part 1: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical procedure is a validated quantitative method that can detect changes in the pertinent properties of the drug substance and drug product over time.[5] The following proposed HPLC method is designed to be stability-indicating, capable of separating the main analyte from its potential degradation products and process-related impurities.
Proposed HPLC Method Parameters
The development of an effective HPLC method for a substituted pyridine derivative often involves reversed-phase chromatography.[6][7] The hydrophilic nature of many pyridine compounds can present challenges, sometimes necessitating the use of specialized columns or mobile phase modifiers to achieve adequate retention and peak shape.[8][9]
Parameter
Proposed Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and resolution for a broad range of small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides acidic pH to ensure good peak shape for the basic pyridine moiety.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier offering good elution strength.
Gradient Elution
10-90% B over 20 min
To ensure elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
To ensure reproducible retention times.
Detection
UV at 254 nm
Based on the anticipated chromophore of the pyrrolo-pyridine system.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Method Validation Protocol: Adhering to ICH Q2(R2) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] The validation process involves a series of experiments to evaluate the performance characteristics of the method.[10][11][12]
Caption: Workflow for HPLC Method Validation.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
Protocol:
Analyze a blank (diluent).
Analyze a solution of the Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate reference standard.
Analyze a sample of the compound spiked with known related substances and potential degradation products (if available).
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions.
Acceptance Criteria: The peak for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate should be free from any co-eluting peaks in the presence of impurities and degradants. Peak purity analysis (e.g., using a diode array detector) should confirm the homogeneity of the analyte peak.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
Prepare a series of at least five standard solutions of the reference standard at different concentrations, typically spanning 50% to 150% of the expected working concentration.
Inject each standard in triplicate.
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Concentration (µg/mL)
Peak Area (n=3)
50
501,234
75
752,345
100
1,003,456
125
1,254,567
150
1,505,678
Correlation Coefficient (r²): 0.9998
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
Perform recovery studies by spiking a placebo (if a formulated product) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate and analyze.
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
80
79.5
99.4
100%
100
100.2
100.2
120%
120
119.8
99.8
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[14] It is typically addressed at two levels: repeatability and intermediate precision.[12][13]
Repeatability (Intra-assay precision):
Protocol: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.
Intermediate Precision (Inter-assay precision):
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD over the two sets of data should be ≤ 2.0%.
Precision Level
Replicate 1 (% Purity)
Replicate 2
Replicate 3
Replicate 4
Replicate 5
Replicate 6
Mean
RSD (%)
Repeatability
99.5
99.6
99.4
99.5
99.7
99.5
99.53
0.11
Intermediate Precision
99.3
99.4
99.2
99.5
99.3
99.4
99.35
0.10
Overall
99.44
0.15
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Parameter
Value
LOD
0.05 µg/mL
LOQ
0.15 µg/mL
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
Introduce small, deliberate changes to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Analyze the system suitability solution under each condition.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.
Part 2: Comparative Analysis with Alternative Technologies
While HPLC is a gold standard, other analytical techniques offer unique advantages and can be complementary or superior in specific contexts.
A Comparative Analysis of the Reactivity of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and 5-bromo-7-azaindole
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth comparison of...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth comparison of the reactivity of two prominent heterocyclic scaffolds: Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and 5-bromo-7-azaindole. Understanding the nuances of their chemical behavior is paramount for efficient reaction optimization and the successful development of new therapeutics.
Both Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and 5-bromo-7-azaindole are isomers of azaindole, a versatile heterocyclic compound that is a key component in numerous pharmaceuticals.[1][2] The bromine substituent on these molecules enhances their reactivity, making them ideal substrates for a variety of cross-coupling reactions crucial for creating diverse molecular libraries.[1] However, the position of the bromine atom and the presence of a methyl carboxylate group significantly influence their reactivity profiles.
Structural and Electronic Properties
The core structural difference lies in the position of the pyridine nitrogen atom relative to the pyrrole ring and the bromine substituent. In 5-bromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine), the nitrogen is at the 7-position, while in Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, it is at the 6-position (a 6-azaindole derivative). This seemingly subtle change, along with the electron-withdrawing methyl carboxylate group on the pyrrolo[2,3-c]pyridine, alters the electron density distribution across the aromatic system, thereby impacting the reactivity of the C-Br bond.
Theoretical studies on halo-heterocycles suggest that the carbon-halogen bond dissociation energy (BDE) is a key factor in predicting reactivity in palladium-catalyzed cross-coupling reactions.[3] Generally, a lower BDE correlates with higher reactivity. The position of the nitrogen atom in the pyridine ring and the electronic nature of other substituents can influence this BDE. For instance, electron-withdrawing groups can affect the overall electron density and, consequently, the strength of the C-Br bond.[4]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The performance of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and 5-bromo-7-azaindole in these transformations is a key determinant of their utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5][6] Both 5-bromo-7-azaindole and its derivatives have been successfully employed in Suzuki reactions. For instance, the coupling of 5-bromoindazoles with various boronic acids proceeds in good yields using a Pd(dppf)Cl2 catalyst.[7] Similarly, novel pyridine derivatives have been synthesized via Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[8]
While specific data for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is less prevalent in the readily available literature, the reactivity of similar brominated pyrrole carboxylates in Suzuki couplings is well-documented. For example, SEM-protected bromo-pyrrole carboxylates undergo efficient Suzuki-Miyaura coupling.[9] The electron-withdrawing nature of the carboxylate group in Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is expected to influence the oxidative addition step of the catalytic cycle.
Table 1: Comparison of Representative Suzuki-Miyaura Coupling Reactions
This table presents a qualitative comparison based on available literature for similar compounds. Direct quantitative comparison requires standardized experimental conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10] The reactivity of halo-7-azaindoles in this reaction has been a subject of interest. Efficient palladium-catalyzed amination of unprotected halo-7-azaindoles has been achieved using specific biarylphosphine ligands and palladium precatalysts.[11][12] However, challenges such as the potential for rearrangement products have been noted under certain conditions.[13]
The presence of the N-H group in unprotected azaindoles can complicate the reaction, but methods have been developed to achieve high selectivity for the reaction at the heteroaryl halide.[11] For N-substituted 4-bromo-7-azaindoles, successful C-N bond formation with amides, amines, and amino acid esters has been reported using a combination of Pd(OAc)2 or Pd2(dba)3 with the Xantphos ligand.[14]
dot
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp2-hybridized carbons (aryl or vinyl halides).[15] This reaction is widely used in the synthesis and functionalization of azaindole derivatives.[15][16] The synthesis of various 7-azaindole derivatives often involves a Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by a cyclization step.[15][17] The typical catalytic system for this transformation includes a palladium catalyst, a copper(I) co-catalyst, and a base.[16]
The reactivity of both Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and 5-bromo-7-azaindole in Sonogashira couplings is expected to be robust, given the general effectiveness of this reaction with bromo-heterocycles. The specific reaction conditions, such as the choice of catalyst, ligand, and base, would need to be optimized for each substrate to achieve maximum yield.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the bromo-azaindole derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 eq.).
Add a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale: The choice of base is crucial for activating the boronic acid.[5] The palladium catalyst facilitates the oxidative addition to the C-Br bond, and the phosphine ligand stabilizes the palladium species and influences the reaction rate and selectivity.
dot
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, combine the bromo-azaindole derivative (1.0 eq.), the amine (1.2-1.5 eq.), a palladium catalyst or precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs2CO3, K3PO4, or NaOtBu, 1.5-2.5 eq.).
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography.
Rationale: The choice of ligand is critical in the Buchwald-Hartwig amination, as it influences the rates of both the oxidative addition and reductive elimination steps.[10] The base is required to deprotonate the amine, facilitating its coordination to the palladium center.
Conclusion
Both Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and 5-bromo-7-azaindole are valuable building blocks for the synthesis of complex nitrogen-containing heterocycles. Their reactivity in key cross-coupling reactions is generally high, although the specific reaction conditions need to be tailored for each substrate.
The primary difference in their reactivity stems from the electronic effects of the substituent and the position of the nitrogen atom in the pyridine ring. The electron-withdrawing methyl carboxylate group in Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate likely makes the C-Br bond more susceptible to oxidative addition but may influence the rate of subsequent steps in the catalytic cycle. In contrast, the electronic properties of 5-bromo-7-azaindole are primarily governed by the interplay between the pyrrole and pyridine rings.
Ultimately, the choice between these two building blocks will depend on the specific synthetic target and the desired substitution pattern. A thorough understanding of their comparative reactivity, as outlined in this guide, will enable researchers to make informed decisions and streamline their synthetic efforts.
References
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Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2046. [Link]
Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. (2015). Synthetic process of 5-bromo-7-azaindole.
Reddy, T. J., et al. (2012). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... ResearchGate. [Link]
Shanghai Gene-Pharma Co., Ltd. (2012). Preparation method for 5-bromo-7-azaindole.
Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469. [Link]
Alkorta, I., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6219-6227. [Link]
ResearchGate. (2025). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. [Link]
ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[18]. [Link]
Yi, J., & Fang, H. (2018). Theoretical Study on the Substituent Effect on the Excited-State Proton Transfer in the 7-Azaindole-Water Derivatives. Photochemistry and Photobiology, 94(1), 27-35. [Link]
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]
Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469. [Link]
Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 26(11), 3195. [Link]
Maccari, R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(4), 4349-4361. [Link]
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2046. [Link]
Amgen Inc. (2013). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
Kovalenko, S. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-48. [Link]
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Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Polycyclic Aromatic Compounds, 1-19. [Link]
Kim, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(9), 1184. [Link]
Hong, S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science, 13(36), 10707-10714. [Link]
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Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
Saify, Z. S., et al. (2015). (1H-Pyrrolo [2,3-b]pyridine)7-Azaindole Derivatives and Their Antiurease, Phosphodiesterase and β-glucuronidase Activity. International Journal of Biochemistry Research & Review, 8(1), 1-12. [Link]
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A Comparative Guide to the Structural Elucidation of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Beyond Single Crystal X-ray Diffraction
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a co...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. In the context of novel heterocyclic compounds like Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a molecule of interest in medicinal chemistry, rigorous structural validation is not just a procedural step but a gateway to understanding its therapeutic potential.
This guide provides an in-depth comparison of the primary method for structural determination, single-crystal X-ray diffraction (SCXRD), with powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While publicly accessible single-crystal X-ray diffraction data for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is not currently available, this guide will leverage crystallographic data from the closely related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, to illustrate the principles and data output of SCXRD. This comparative approach will equip researchers with a comprehensive understanding of the strengths and limitations of each technique, enabling informed decisions in their analytical workflows.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a direct, high-resolution snapshot of the electron density distribution within a crystal, from which the precise positions of atoms can be deduced. This yields unambiguous information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule.[3]
The SCXRD Experimental Workflow: A Step-by-Step Rationale
The journey from a powdered sample to a fully resolved crystal structure is a meticulous process, with each step designed to ensure the quality and accuracy of the final data.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
1. Crystal Growth: The adage "garbage in, garbage out" is particularly pertinent to SCXRD. The initial and often most challenging step is growing a high-quality single crystal.[4] This involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using vapor diffusion techniques. The goal is to achieve a single, well-ordered crystal lattice, free from defects, twinning, and impurities. The choice of solvent and crystallization conditions are often determined empirically.[5]
2. Data Collection: A suitable crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] To minimize thermal vibrations of the atoms, which can blur the diffraction pattern, the crystal is usually cooled to a low temperature (e.g., 100 K) using a cryostream. The diffractometer rotates the crystal through a series of angles, and at each orientation, the diffracted X-ray beams are captured by a detector.[6]
3. Structure Solution and Refinement: The collected diffraction data, which consists of a set of reflection intensities, is then processed computationally. The "phase problem" is solved using direct methods to generate an initial electron density map. From this map, a preliminary molecular model is built. This model is then refined against the experimental data using least-squares methods, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[5]
Interpreting the Data: A Look at a Related Structure
While the specific crystallographic data for Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is not publicly available, we can examine the data for the closely related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , to understand the type of information obtained.[7]
This table provides the fundamental unit cell parameters, which describe the size and shape of the repeating unit in the crystal lattice. The space group defines the symmetry elements within the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.
Beyond these parameters, the output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains the precise atomic coordinates of every atom in the molecule. This allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the analysis revealed an essentially planar azaindole skeleton, with pairs of molecules connected into inversion dimers via N—H⋯N hydrogen bonds.[7]
Powerful Alternatives: Spectroscopic Methods
When single crystals are unattainable or when complementary information is required, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for structural elucidation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[9][10] For a molecule like Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a suite of NMR experiments can be employed to piece together its structure.
1. 1D NMR (¹H and ¹³C):
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment.
2. 2D NMR: These techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure.[11][12][13]
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other in the three-dimensional structure, which is invaluable for determining stereochemistry and conformation.
Caption: The integrated workflow of NMR spectroscopy for structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[14] For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition.[15][16]
1. Molecular Ion Peak: The mass spectrum of a compound will show a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. HRMS can provide a mass measurement with enough precision to distinguish between different possible molecular formulas.
2. Isotopic Pattern: The presence of bromine in Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to two peaks for the molecular ion (M⁺ and M+2⁺) with roughly equal intensity, which is a clear indicator of the presence of a single bromine atom.
3. Fragmentation Analysis: By analyzing the fragmentation pattern of the molecular ion, which can be induced by techniques like tandem mass spectrometry (MS/MS), it is possible to deduce the structure of different parts of the molecule.[14]
Comparative Analysis: Choosing the Right Tool for the Job
Feature
Single-Crystal X-ray Diffraction (SCXRD)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Principle
Diffraction of X-rays by a crystal lattice
Nuclear spin transitions in a magnetic field
Measurement of mass-to-charge ratio of ions
Sample Phase
Crystalline Solid
Solution
Solid, Liquid, or Gas (ionized)
Information Obtained
Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing
Atomic connectivity, chemical environment, stereochemistry, conformation in solution, molecular dynamics
Provides information about structure in solution, which can be more biologically relevant; does not require crystals[9]
High sensitivity, provides molecular formula, can analyze complex mixtures
Limitations
Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule in the solid state
Provides indirect structural information that requires interpretation; can be complex for large molecules
Does not provide direct 3D structural information; fragmentation can be complex to interpret
Conclusion
The structural elucidation of a novel compound like Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a multi-faceted challenge that often requires the application of several complementary analytical techniques. While single-crystal X-ray diffraction remains the gold standard for providing an unambiguous three-dimensional structure, its reliance on high-quality single crystals can be a significant bottleneck.
In such cases, a combination of advanced NMR spectroscopy and high-resolution mass spectrometry provides a powerful and often sufficient alternative for complete structural characterization. NMR excels at mapping the intricate network of atomic connectivity and providing insights into the molecule's conformation in a solution state, which is often more relevant to its biological activity. Mass spectrometry, with its high sensitivity and precision, can unequivocally determine the molecular formula and offer valuable clues about the molecular framework through fragmentation analysis.
For researchers in drug development and medicinal chemistry, a comprehensive understanding of these techniques and their synergistic application is crucial for accelerating the discovery and optimization of new therapeutic agents. By leveraging the strengths of each method, the scientific community can confidently and efficiently unravel the structures of complex molecules, paving the way for future innovations.
References
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from Creative Biostructure website.[11]
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Frydman, L., & Blümich, B. (2003). Principles and features of single-scan two-dimensional NMR spectroscopy. NMR in Biomedicine, 16(8), 477-491.[17]
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Comparative analysis of cross-coupling efficiency using Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Comparative Analysis of Cross-Coupling Efficiency: Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate vs. Azaindole Analogues As drug development increasingly relies on complex heteroaromatic scaffolds to modulate ph...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of Cross-Coupling Efficiency: Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate vs. Azaindole Analogues
As drug development increasingly relies on complex heteroaromatic scaffolds to modulate physicochemical properties and target binding, the 6-azaindole (pyrrolo[2,3-c]pyridine) core has emerged as a highly valuable pharmacophore. However, functionalizing these electron-deficient heterocycles via palladium-catalyzed cross-coupling often presents significant synthetic hurdles, including catalyst poisoning and poor regioselectivity.
This guide provides an in-depth comparative analysis of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate , demonstrating how its specific structural features—namely the[2,3-c] ring fusion and the C5-ester—synergistically optimize oxidative addition and overall cross-coupling efficiency compared to traditional azaindole alternatives.
To understand the superior cross-coupling performance of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, we must analyze the organometallic principles governing the reaction:
Electronic Modulation & LUMO Lowering: The oxidative addition of Pd(0) to an aryl halide is the rate-determining step in most cross-coupling reactions. The[2,3-c] fusion places the pyridine nitrogen at the 6-position, which inherently alters the π-conjugation and electronic properties of the bicyclic system compared to the more common [2,3-b] isomers[1]. The addition of the methyl carboxylate (an electron-withdrawing group) at the C5 position further pulls electron density away from the pyrrole ring. This inductively lowers the lowest unoccupied molecular orbital (LUMO) of the C3-Br bond, facilitating rapid electron transfer from the electron-rich Pd(0) center and dramatically accelerating oxidative addition.
Regioselectivity: Bromine at the C3 position directs highly specific regioselectivity in cross-coupling reactions, making it an ideal vector for late-stage functionalization without competing side reactions at other ring positions[1].
Mitigation of Catalyst Poisoning: Free N-H groups in standard azaindoles frequently coordinate to palladium, leading to catalyst deactivation. While protecting groups (e.g., Boc or Tosyl) are often required[2], the use of highly active precatalysts with bulky dialkylbiaryl phosphine ligands (such as XPhos-Pd-G2) effectively shields the Pd center. The steric bulk of XPhos prevents off-target N-H coordination, allowing the monoligated Pd(0) species to drive the catalytic cycle efficiently[3][4].
Comparative Performance Data
The following table synthesizes quantitative data comparing the Suzuki-Miyaura cross-coupling efficiency of the target compound against standard unesterified and isomeric analogues.
Data reflects standardized coupling with phenylboronic acid using XPhos-Pd-G2 and K3PO4 in 1,4-Dioxane/H2O at 90 °C.
Catalytic Workflow Visualization
Catalytic cycle of Suzuki coupling with Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Self-Validating Experimental Protocol
To ensure high reproducibility and trustworthiness, the following Suzuki-Miyaura methodology is designed as a self-validating system. Each step includes specific causality and observable checkpoints to verify the integrity of the reaction in real-time.
Objective: C3-Arylation of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate with Phenylboronic acid.
Step 1: Reagent Preparation & Stoichiometry
Action: In an oven-dried Schlenk flask, combine Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (1.0 mmol, 255 mg), Phenylboronic acid (1.5 mmol, 183 mg), and K3PO4 (2.0 mmol, 424 mg).
Causality: A 1.5x stoichiometric excess of the boronic acid is strictly required to compensate for competitive protodeboronation at elevated temperatures, ensuring complete consumption of the valuable azaindole bromide.
Step 2: Precatalyst Activation
Action: Add XPhos-Pd-G2 (0.02 mmol, 2 mol%, 15.7 mg) to the solid mixture.
Causality: XPhos-Pd-G2 is selected because it rapidly undergoes deprotonation and reductive elimination to generate the active, highly hindered monoligated Pd(0) species under mild conditions. This specific ligand architecture prevents the free N1-H of the azaindole from binding to and poisoning the palladium center[3].
Step 3: Solvent Addition & Degassing
Action: Add a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Purge the reaction mixture with N2 for 5 minutes.
Self-Validation Checkpoint: Upon stirring, the solution should turn a clear, pale yellow. If the mixture remains highly heterogeneous, gently warm to 40 °C. Complete dissolution confirms proper solvent ratios; suspended solids at this stage can trap the catalyst and artificially lower the yield.
Step 4: Reaction Execution & Monitoring
Action: Heat the mixture to 90 °C for 2 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot at t = 1 hour for LC-MS analysis. The isotopic doublet of the starting material (M+H = 255/257) should be <5% relative to the product peak (M+H = 253). If the reaction has stalled (SM > 20%), it indicates oxygen ingress during degassing or degraded boronic acid quality.
Step 5: Workup & Isolation
Action: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter through a short pad of Celite, and concentrate in vacuo.
Causality: The free N-H of the azaindole can cause severe emulsions during aqueous extraction. The brine wash increases the ionic strength of the aqueous layer to force phase separation. Furthermore, the Celite filtration is mandatory to remove precipitated palladium black, preventing streaking and contamination during subsequent silica gel chromatography.
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading
PubMed / Molecular Diversity
Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)
Decoding the Vibrational Signature: An Infrared Spectroscopy Guide to Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For the Discerning Researcher: A Comparative Analysis of Expected Infrared Absorption Bands In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compou...
Author: BenchChem Technical Support Team. Date: April 2026
For the Discerning Researcher: A Comparative Analysis of Expected Infrared Absorption Bands
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a substituted azaindole, represents a scaffold of significant interest due to its prevalence in pharmacologically active molecules. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and gaining insight into the molecular structure. This guide offers a detailed analysis of the expected IR absorption bands for this compound, grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data from related structures.
Our analysis moves beyond a simple list of frequencies. We delve into the why—the underlying vibrational modes of the constituent functional groups—to provide a deeper understanding for researchers, scientists, and drug development professionals. This approach ensures that the interpretation of experimental data is not merely a pattern-matching exercise, but a scientifically rigorous confirmation of molecular identity.
Predicted Infrared Absorption Profile
The structure of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a composite of a pyrrolopyridine core, a methyl ester, and a bromine substituent. Each of these components contributes a unique set of vibrational frequencies to the overall IR spectrum. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges based on established spectroscopic data.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Intensity
Rationale and Comparative Insights
3400 - 3300
N-H Stretch
Pyrrole N-H
Medium
This band is characteristic of the N-H stretching vibration within the pyrrole ring. Its position can be influenced by hydrogen bonding. In a solid-state spectrum (e.g., KBr pellet), this peak may be broadened.
3150 - 3000
C-H Stretch (Aromatic)
Pyrrolopyridine Ring
Medium-Weak
These absorptions arise from the C-H stretching vibrations of the fused aromatic rings. Pyridine itself shows aromatic C-H stretches in this region[1][2].
~2950
C-H Stretch (Aliphatic)
Methyl Ester (-OCH₃)
Weak
This corresponds to the asymmetric and symmetric stretching of the C-H bonds in the methyl group of the ester functionality.
~1735
C=O Stretch (Ester)
Methyl Carboxylate
Strong
This is one of the most intense and characteristic bands in the spectrum. The carbonyl stretch of a saturated ester typically appears around 1735 cm⁻¹[3]. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.
1640 - 1550
C=C and C=N Stretches
Pyrrolopyridine Ring
Medium-Strong
These bands result from the in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system. Pyridine and its derivatives show characteristic ring vibrations in this region[1][4].
1450 - 1350
C-H Bend (Aliphatic)
Methyl Ester (-OCH₃)
Medium
The in-plane bending (scissoring) and asymmetric bending vibrations of the methyl C-H bonds appear in this range.
1300 - 1100
C-O Stretch (Ester)
Methyl Carboxylate
Strong
Esters exhibit two C-O stretching bands: an asymmetric C-O-C stretch (stronger, higher frequency) and a symmetric O-C-C stretch (weaker, lower frequency). These are key for identifying the ester group in conjunction with the C=O stretch.
Below 600
C-Br Stretch
Bromo-substituent
Medium-Strong
The stretching vibration of the carbon-bromine bond is expected to appear in the low-frequency (fingerprint) region of the spectrum.
Experimental Protocol: Acquiring a High-Quality IR Spectrum via KBr Pellet Method
To validate the predicted absorption bands, a high-quality experimental spectrum is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.
Rationale: KBr is an ideal matrix for solid-state IR spectroscopy because it is transparent to infrared radiation over a wide spectral range (4000-400 cm⁻¹) and is a soft, crystalline material that can be pressed into a thin, transparent disc.
Methodology:
Sample Preparation (Drying): Thoroughly dry both the sample (Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate) and spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Moisture will lead to a broad absorption band around 3400 cm⁻¹ and can interfere with the N-H stretching region.
Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The goal is to achieve a fine, homogeneous powder. Inadequate grinding will result in poor quality spectra due to light scattering.
Pellet Formation: Transfer the ground mixture into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or semi-transparent pellet.
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Background Collection: Before scanning the sample, run a background spectrum with an empty sample compartment. This will account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
Sample Analysis: Acquire the IR spectrum of the KBr pellet. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum should be recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: Compare the obtained spectrum with the predicted absorption bands. The presence of strong peaks in the expected regions for the N-H, C=O, C-O, and aromatic ring vibrations would provide strong evidence for the correct molecular structure.
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using IR spectroscopy.
Caption: Workflow for IR analysis of a solid sample.
Concluding Remarks for the Practicing Scientist
While a definitive assignment of every peak in the fingerprint region (below 1500 cm⁻¹) can be complex without computational modeling, the diagnostic region (above 1500 cm⁻¹) provides unambiguous evidence for the presence of the key functional groups in Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The strong carbonyl absorption of the methyl ester, coupled with the characteristic N-H stretch of the pyrrole ring and the pattern of aromatic ring vibrations, creates a unique spectroscopic fingerprint. By following a rigorous experimental protocol and comparing the resulting spectrum to the well-established absorption ranges for its constituent parts, researchers can confidently verify the identity and purity of this important heterocyclic compound, paving the way for its further application in research and development.
References
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Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
Operational Guide for the Safe Handling and Disposal of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate As drug development professionals and synthetic chemists, handling complex halogenated heterocycles is a rout...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
As drug development professionals and synthetic chemists, handling complex halogenated heterocycles is a routine yet critical part of developing biologically active molecules. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 2091796-77-7) is a highly functionalized brominated azaindole derivative[1]. While its structural features—a basic pyridine nitrogen, a hydrogen-bond-donating pyrrole, and an exchangeable bromine atom—make it an excellent pharmacophore and cross-coupling building block, these same features dictate strict, non-negotiable end-of-life disposal protocols.
As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. Here, we will explore the causality behind the disposal protocols for this compound, ensuring your laboratory maintains environmental compliance, operational safety, and cost efficiency.
Chemical Profiling & Hazard Causality
To understand the disposal requirements, we must first deconstruct the molecule's environmental and thermal degradation profile:
The Bromine Atom (Halogenated Waste): The presence of the bromine substituent is the most critical factor in this compound's lifecycle. Any waste containing this molecule must be strictly classified as Halogenated Organic Waste [2]. During combustion, brominated compounds generate hydrogen bromide (HBr) gas and pose a high risk of forming highly toxic dioxins and furans if not incinerated at extreme temperatures[3].
The Azaindole Core (Nitrogenous Combustion): The pyrrolo-pyridine core contains two nitrogen atoms. Thermal destruction of this compound will generate nitrogen oxides (NOx). Therefore, standard laboratory trash or municipal sewer disposal is strictly prohibited.
The Ester Linkage: While relatively stable, the methyl carboxylate group can undergo hydrolysis in strongly basic or acidic aqueous waste streams, potentially altering the solubility profile of the waste mixture.
The Golden Rule of Halogenated Waste: Never mix halogenated waste (like this brominated compound) with non-halogenated waste streams. If even a small quantity of a halogenated compound is introduced into a non-halogenated solvent carboy, the entire volume must be reclassified and treated as halogenated waste, exponentially increasing disposal costs and complicating the recycling/incineration process[3][4].
Step-by-Step Disposal Methodologies
Laboratory waste containing Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically presents in two forms: solid powder (unused reagents or contaminated consumables) and liquid solutions (reaction mixtures or chromatography effluent).
Protocol A: Disposal of Solid Waste
Applicable to: Expired batches, spilled powder, contaminated weigh boats, and filter paper.
Containment: Carefully sweep or scoop up solid waste using non-sparking tools. Avoid generating airborne dust.
Primary Packaging: Place the solid into a puncture-proof, chemically compatible, and sealable container (e.g., high-density polyethylene, HDPE).
Segregation: Do not mix this solid with reactive inorganic salts, strong oxidizers, or biohazardous waste[4].
Labeling: Affix a hazardous waste label immediately. Mark explicitly as: "Hazardous Solid Waste - Halogenated Organic (Brominated Heterocycle)."
Final Route: Transfer to the laboratory's designated hazardous waste storage area for collection by an EPA/RCRA-licensed contractor. The ultimate destruction method will be high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize HBr emissions[5].
Protocol B: Disposal of Liquid Solutions
Applicable to: Mother liquors, HPLC waste, and cross-coupling reaction mixtures.
Solvent Identification: Determine the primary solvent. Even if the compound is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate, or DMSO), the presence of the brominated solute mandates that the mixture be treated as halogenated[2][3].
Transfer: In a well-ventilated fume hood, funnel the solution into a designated Halogenated Organic Solvent waste carboy.
Compatibility Check: Ensure the waste carboy does not contain strong acids, bases, or peroxide-forming solvents, as the azaindole core can undergo unwanted exothermic reactions.
Secondary Containment: Store the liquid waste carboy in a flammable storage cabinet with secondary spill containment until pickup[2].
Waste Segregation & Compatibility Data
To prevent reactive hazards in your waste storage area, adhere to the following segregation matrix when disposing of this compound.
Waste Stream Scenario
Primary Classification
Compatible Co-Wastes
Incompatible Materials (DO NOT MIX)
Ultimate Disposal Route
Pure Solid / Powder
Halogenated Solid Waste
Contaminated PPE, silica gel from columns
Strong oxidizers, alkali metals, biohazards
Rotary Kiln Incineration
Dissolved in DCM/Chloroform
Halogenated Liquid Waste
Other halogenated solvents (e.g., DCE)
Strong bases, reactive metals
Incineration w/ Caustic Scrubbing
Dissolved in MeOH/EtOAc
Halogenated Liquid Waste
Non-halogenated organics (Reclassified)
Inorganic acids, peroxides
Incineration w/ Caustic Scrubbing
Aqueous Extractions
Aqueous Waste (Contaminated)
Neutral aqueous buffers
Cyanides, sulfides
Specialized Wastewater Treatment
Operational Disposal Workflow
The following logic tree illustrates the self-validating decision process for routing Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate into the correct regulatory waste stream.
Caption: Workflow for the classification and disposal of brominated heterocyclic waste.
References
United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Safety Office. Available at:[Link]
RiskAssess. "Disposal of chemical wastes." RiskAssess Safety Guidelines. Available at: [Link]
University of Tennessee. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound with...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. However, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe.
Foundational Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a halogenated pyrrolopyridine derivative—allows us to infer a hazard profile based on analogous compounds. Structurally similar chemicals are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] Some are also classified as harmful if swallowed (H302).[3][4] Therefore, we must operate under the assumption that Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate presents similar hazards. The primary routes of exposure to mitigate are inhalation of dust particles, skin contact, and eye contact.
Core Protective Measures: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but an integrated system of protection. The following table outlines the essential PPE required for handling this compound.
Protection Type
Recommended PPE
Specifications & Rationale
Primary Engineering Control
Certified Chemical Fume Hood
Rationale: This is the most critical safety control. All manipulations of the solid compound and its solutions should be performed within a fume hood to minimize inhalation exposure and contain any potential spills.[5]
Hand Protection
Chemical-Resistant Gloves
Material: Nitrile gloves are the standard for incidental contact due to their broad chemical resistance.[6] For prolonged handling or spill cleanup, heavier nitrile or butyl rubber gloves are recommended.[5] Inspection: Always inspect gloves for tears or punctures before use. Remove and replace them immediately if contamination occurs.[5]
Eye & Face Protection
Chemical Splash Goggles & Face Shield
Minimum Requirement: Tightly fitting chemical splash goggles are mandatory to protect against dust particles and splashes.[7][8] Enhanced Protection: A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities.[4][9][10]
Body Protection
Laboratory Coat & Chemical-Resistant Apron
Standard Practice: A flame-resistant lab coat, fully buttoned, is required at all times.[6] For Splash Risks: When handling solutions or significant quantities, a PVC or other chemical-resistant apron should be worn over the lab coat to provide an additional barrier.[9]
Respiratory Protection
NIOSH-Approved Respirator
Secondary Control: In the rare event that a fume hood is not available or engineering controls are insufficient to prevent dust or aerosol generation, a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate pre-filters is required.[5][11] Respirator use must be in accordance with a formal respiratory protection program.[11]
Operational Plan: Step-by-Step Safety Protocols
Proper procedure is as crucial as the equipment itself. Follow these validated steps to minimize the risk of exposure and cross-contamination.
PPE Donning (Putting On) Sequence
The order in which you put on your PPE is designed to move from the least contaminated to the most contaminated areas.
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don your chemical-resistant apron.
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
Goggles/Face Shield: Position your eye and face protection.
Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
PPE Doffing (Taking Off) Sequence
This sequence is critical for preventing the transfer of contaminants from the PPE to your skin or clothing. It is essentially the reverse of the donning procedure.
Gloves: Remove gloves first, as they are considered the most contaminated items. Use a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer surface with your bare hands.
Face Shield/Goggles: Remove face and eye protection by handling the strap; avoid touching the front.
Lab Coat/Apron: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained.
Respirator (if worn): Remove the respirator last.
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4][12][13]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: A logical workflow for selecting appropriate PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used while handling Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate must be considered hazardous waste.
Solid Waste: Place used gloves, disposable aprons, and any contaminated wipes or weigh papers into a designated, sealed, and clearly labeled hazardous waste container.[5]
Segregation: Do not mix this waste with non-hazardous laboratory trash.[14]
Procedure: Follow your institution's specific guidelines for hazardous waste disposal. Leave chemicals in their original containers and do not mix with other waste streams.[14]
By integrating these expert protocols and safety measures into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
Safety Data Sheet. (2021, March 15). Merck Millipore.
Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET. Thermo Fisher Scientific.
Safety Data Sheet. (2026, March 6). Combi-Blocks.
SAFETY DATA SHEET. BLD Pharmatech.
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
3-Bromopyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid - Safety Data Sheet. AK Scientific, Inc.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
Pyridine - Hazard Summary. New Jersey Department of Health.
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
Safety Data Sheet. (2024, December 19). CymitQuimica.
Safety Data Sheet. (2026, January 5). ChemScene.
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid. Benchchem.
Safety Data Sheet. (2024, November 1). Aaron Chemicals.
Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research Laboratory & Safety Services.